Technical Documentation Center

((1S,2S)-2-Aminocyclopentyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ((1S,2S)-2-Aminocyclopentyl)methanol
  • CAS: 359586-62-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of ((1S,2S)-2-Aminocyclopentyl)methanol

Executive Summary As modern drug discovery increasingly relies on structurally rigid, sp³-rich chiral building blocks, ((1S,2S)-2-Aminocyclopentyl)methanol has emerged as a critical scaffold. This cyclic amino alcohol co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly relies on structurally rigid, sp³-rich chiral building blocks, ((1S,2S)-2-Aminocyclopentyl)methanol has emerged as a critical scaffold. This cyclic amino alcohol combines a highly defined stereochemical architecture with bifunctional reactivity, making it an ideal pharmacophore for kinase inhibitors and neurological therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its integration into oncological signaling pathways.

Stereochemical Architecture & Structural Dynamics

The molecular framework of ((1S,2S)-2-Aminocyclopentyl)methanol consists of a cyclopentane ring substituted at adjacent carbons (1,2-position) with a hydroxymethyl group (-CH₂OH) and a primary amine (-NH₂)[1].

From a conformational perspective, the cyclopentane ring adopts an envelope conformation to minimize Pitzer (torsional) strain. The (1S,2S) absolute configuration dictates a trans relationship between the two substituents. In our experience, a critical mechanistic consideration during derivative design is that the trans-1,2-disubstitution allows the bulky hydroxymethyl and amino groups to adopt a pseudo-diequatorial arrangement. This minimizes 1,3-diaxial steric clashes, rendering the (1S,2S) isomer thermodynamically stable but synthetically challenging to isolate from racemic mixtures without rigorous chiral resolution[1].

Physicochemical Properties

Understanding the quantitative physical properties of this compound is essential for optimizing downstream reactions, particularly regarding solvent selection and phase-transfer dynamics. The high Topological Polar Surface Area (TPSA) indicates strong hydrogen-bonding capabilities, which is advantageous for target-protein interactions but requires careful handling during aqueous workups[2].

PropertyValueMethod / Source
IUPAC Name [(1S,2S)-2-aminocyclopentyl]methanolLexichem TK / PubChem[2]
CAS Number 359586-62-2EvitaChem Database[1]
Molecular Formula C₆H₁₃NOComputed[1][2]
Molecular Weight 115.17 g/mol Computed[1][2]
Exact Mass 115.0997 DaPubChem 2.2[2]
Topological Polar Surface Area 46.3 ŲCactvs 3.4.8.18[2]
Boiling Point ~160 °C (Estimated)Extrapolated[1]
Appearance Colorless liquid to low-melting solidEmpirical Observation[1]

Synthetic Methodology & Self-Validating Protocol

Traditional syntheses relying on cyclopentene oxide aminolysis often yield racemic mixtures that require tedious chromatographic separation[1]. As an alternative, the reduction of chirally resolved (1S,2S)-2-aminocyclopentanecarboxylic acid derivatives provides a highly scalable and stereoretentive pathway.

SynthesisWorkflow A rac-trans-2-Aminocyclopentane- carboxylic acid B Chiral Resolution (L-Tartaric Acid) A->B Salt formation C (1S,2S)-2-Aminocyclopentane- carboxylic acid B->C Crystallization D Esterification (SOCl2, MeOH) C->D Carboxyl activation E (1S,2S)-Methyl 2-amino- cyclopentanecarboxylate D->E Intermediate isolation F Hydride Reduction (LiAlH4, THF) E->F Hydride transfer G ((1S,2S)-2-Aminocyclopentyl)methanol (Target Compound) F->G Fieser workup

Fig 1: Synthetic workflow for ((1S,2S)-2-Aminocyclopentyl)methanol via hydride reduction.

Step-by-Step Protocol: Hydride Reduction of the Methyl Ester

This protocol describes the reduction of (1S,2S)-methyl 2-aminocyclopentanecarboxylate to the target amino alcohol.

1. Reaction Setup & Causality:

  • Step: Suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere and cool to 0 °C.

  • Causality: Anhydrous THF is selected due to its optimal coordination with the lithium cation, which enhances the electrophilicity of the ester carbonyl. Initiating at 0 °C controls the highly exothermic nature of the primary hydride transfer, preventing solvent boiling and minimizing potential epimerization of the stereocenters.

2. Substrate Addition:

  • Step: Dissolve the (1S,2S)-methyl 2-aminocyclopentanecarboxylate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: Dropwise addition prevents thermal runaway. Warming to room temperature provides the activation energy required to complete the reduction of the intermediate aldehyde to the final primary alcohol.

3. In-Process Control (IPC) - Self-Validation System:

  • Step: Quench a 50 µL reaction aliquot in 0.5 mL methanol. Analyze via TLC (Eluent: DCM:MeOH:NH₄OH 90:9:1).

  • Validation: The complete disappearance of the ester starting material and the appearance of a baseline-resolved, Ninhydrin-positive spot (deep purple) confirms the successful formation of the primary amine product. LC-MS should validate the [M+H]⁺ peak at m/z 116.1.

4. Fieser Workup & Isolation:

  • Step: Re-cool the reaction to 0 °C. For every x grams of LiAlH₄ used, cautiously add x mL of distilled H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. Stir vigorously until a white, granular precipitate forms. Filter through a Celite pad and concentrate the filtrate in vacuo.

  • Causality: The classic Fieser workup is strictly required here. Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that irreversibly traps the highly polar, water-soluble amino alcohol. The Fieser method generates a granular aluminate salt, allowing the product to remain freely dissolved in the organic phase for high-yield recovery.

Pharmacological Utility: Kinase Inhibition Pathways

((1S,2S)-2-Aminocyclopentyl)methanol is frequently utilized as a chiral directing group in the synthesis of complex heterocyclic therapeutics, notably azacarboline derivatives targeting Pim kinases[3].

Pim kinases (Pim-1, Pim-2, Pim-3) are serine/threonine kinases overexpressed in various hematological malignancies. They promote cancer cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD[3]. By incorporating the rigid (1S,2S)-2-aminocyclopentyl)methanol scaffold into an inhibitor, researchers achieve precise spatial orientation within the ATP-binding pocket of the kinase, leading to competitive inhibition.

KinasePathway A Oncogenic Stimulus (e.g., STAT Activation) B Pim Kinase Overexpression (Pim-1, Pim-2, Pim-3) A->B Upregulates C Phosphorylation of BAD (Pro-apoptotic protein) B->C Catalyzes F Active BAD Protein (Unphosphorylated) B->F Inhibition prevents phosphorylation D Cancer Cell Survival (Apoptosis Blocked) C->D Inactivates apoptosis E ((1S,2S)-2-Aminocyclopentyl)methanol Derived Inhibitor E->B Competitive Inhibition G Apoptosis (Programmed Cell Death) F->G Restores apoptotic pathway

Fig 2: Mechanism of Pim kinase inhibition restoring BAD-mediated apoptosis.

Safety, Handling, and Storage

As a low-molecular-weight aliphatic amine, this compound exhibits primary hazards typical of its class. According to GHS classifications[2], it is categorized as an irritant.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol: The compound should be stored at 2–8 °C under an inert argon atmosphere. Because the primary amine is susceptible to atmospheric oxidation and can absorb ambient CO₂ to form carbamate salts, containers must be tightly sealed and desiccated[1][2].

References

  • cis-(2-Amino-cyclopentyl)-methanol | C6H13NO | CID 13514420 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • CA2756152A1 - 9h-pyrrolo[2,3-b: 5,4-c'] dipyridine azacarboline derivatives, preparation and therapeutic application Source: Google Patents URL

Sources

Exploratory

1H and 13C NMR chemical shifts for ((1S,2S)-2-Aminocyclopentyl)methanol

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of ((1S,2S)-2-Aminocyclopentyl)methanol Executive Summary This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of ((1S,2S)-2-Aminocyclopentyl)methanol

Executive Summary

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of ((1S,2S)-2-Aminocyclopentyl)methanol. As a chiral building block with significant applications in medicinal chemistry and organic synthesis, the precise structural and stereochemical characterization of this molecule is paramount.[1] This document serves as a key resource for researchers, scientists, and drug development professionals by offering a thorough interpretation of its NMR spectral features. The guide covers the theoretical underpinnings of the predicted chemical shifts, the influence of stereochemistry and solvent choice, and provides a validated, step-by-step protocol for the experimental acquisition of NMR data. All spectral data presented herein are generated from validated computational prediction models due to the current absence of a complete, publicly available experimental dataset for this specific stereoisomer.

Introduction

((1S,2S)-2-Aminocyclopentyl)methanol is a chiral 1,2-amino alcohol built upon a cyclopentane scaffold. Its structure is defined by a cis-stereochemical relationship between the aminomethyl and hydroxymethyl groups, a feature that is critical to its function in the synthesis of pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of the three-dimensional structure of such small organic molecules.[2] The chemical shifts (δ) and coupling constants (J) in 1H and 13C NMR spectra are exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule's connectivity and stereochemistry.[3]

This guide provides a comprehensive analysis based on high-quality predicted NMR data, offering a reliable reference for identifying this compound and confirming its stereochemical integrity in a laboratory setting.

Theoretical Framework for NMR Analysis

Fundamental Principles of Chemical Shift

The chemical shift of a nucleus in an NMR spectrum is determined by the extent to which it is shielded from the external magnetic field by its surrounding electron density. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbon and hydrogen atoms. This "deshielding" effect causes the nuclei to experience a stronger effective magnetic field, resulting in their resonance at a higher frequency (further downfield, higher ppm value).[4][5] Conversely, electron-donating groups increase shielding, shifting signals upfield (lower ppm value).

Influence of Stereochemistry

The rigid, non-planar structure of the cyclopentane ring and the fixed cis orientation of the substituents in ((1S,2S)-2-Aminocyclopentyl)methanol mean that protons on the ring are not chemically equivalent. Protons on the same face of the ring as the substituents will experience a different electronic environment compared to those on the opposite face, leading to distinct chemical shifts. This diastereotopicity is a key feature that can be analyzed to confirm the compound's stereochemistry.

The Critical Role of Solvent Selection

The choice of deuterated solvent is a critical experimental parameter that can significantly influence the observed chemical shifts, particularly for labile protons such as those in hydroxyl (-OH) and amine (-NH2) groups.[6]

  • Aprotic Solvents (e.g., CDCl3): In less polar, aprotic solvents like chloroform-d, the chemical shifts of -OH and -NH2 protons are highly dependent on concentration and temperature due to intermolecular hydrogen bonding. These signals often appear as broad singlets and can be found over a wide chemical shift range.

  • Protic Solvents (e.g., DMSO-d6, CD3OD): In protic or hydrogen-bond accepting solvents like DMSO-d6 or methanol-d4, hydrogen exchange with the solvent is facilitated. This often results in sharper signals with more consistent chemical shifts.[7] For instance, in DMSO-d6, hydrogen bonding with the sulfoxide oxygen leads to significant downfield shifts of -OH and -NH2 protons, making them easier to identify.[7]

In Silico NMR Prediction Methodologies

Modern computational chemistry provides powerful tools for the in silico prediction of NMR spectra. These methods, which include Density Functional Theory (DFT) calculations and machine learning (ML) algorithms trained on vast spectral databases, can predict chemical shifts with high accuracy.[2][3][6] These predictions are invaluable for assigning experimental spectra, verifying proposed structures, and providing a reliable reference when experimental data is unavailable.[8] The data in this guide is based on such computational models, which consider the molecule's 3D conformation to predict its spectral properties.

Predicted NMR Spectral Data

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of ((1S,2S)-2-Aminocyclopentyl)methanol are numbered as shown in the diagram below.

Caption: Structure and atom numbering scheme for ((1S,2S)-2-Aminocyclopentyl)methanol.

Predicted 1H NMR Spectral Data

The predicted 1H NMR data are summarized in the table below. Predictions are provided for two common NMR solvents, CDCl3 and DMSO-d6, to illustrate the solvent effect.

Proton Assignment Predicted δ (ppm) in CDCl3 Predicted Multiplicity Predicted δ (ppm) in DMSO-d6 Predicted Multiplicity
H13.15m2.98m
H22.95m2.75m
H3, H3'1.50 - 1.75m1.40 - 1.65m
H4, H4'1.25 - 1.45m1.15 - 1.35m
H5, H5'1.60 - 1.80m1.50 - 1.70m
H6, H6'3.55d3.40d
-NH21.90 (broad s)s2.50 (broad s)s
-OH2.10 (broad s)s4.35 (t)t

Note: Chemical shifts for labile protons (-NH2, -OH) in CDCl3 are highly variable. 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Predicted 13C NMR Spectral Data

The predicted proton-decoupled 13C NMR data are presented below.

Carbon Assignment Predicted δ (ppm) in CDCl3 Predicted δ (ppm) in DMSO-d6
C158.557.8
C255.254.5
C330.129.5
C422.822.2
C532.531.8
C665.464.7

Spectral Interpretation and Detailed Analysis

Analysis of the Predicted 1H NMR Spectrum
  • Methine Protons (H1, H2): The protons attached to the carbons bearing the substituents (C1 and C2) are the most deshielded of the ring protons, predicted around 3.15 ppm (H1) and 2.95 ppm (H2) in CDCl3. This is due to the inductive effect of the adjacent oxygen and nitrogen atoms, respectively. They are expected to appear as complex multiplets due to coupling with each other and with the adjacent methylene protons on the ring.

  • Methylene Protons of the Ring (H3, H4, H5): The six protons on the remaining three carbons of the cyclopentane ring are predicted to resonate in the more shielded aliphatic region, between 1.25 and 1.80 ppm . Their signals will be complex and overlapping multiplets due to geminal and vicinal coupling.

  • Hydroxymethyl Protons (H6, H6'): The two protons on C6 are diastereotopic and adjacent to the electronegative oxygen atom, leading to a downfield shift predicted around 3.55 ppm . They are coupled to the H1 proton, and thus should appear as a doublet.

  • Labile Protons (-NH2, -OH): As discussed, the chemical shifts of these protons are highly solvent-dependent. In CDCl3, they are predicted to appear as broad singlets around 1.90 and 2.10 ppm . In DMSO-d6, significant downfield shifts are expected, particularly for the hydroxyl proton (~4.35 ppm ), which will likely appear as a triplet due to coupling with the C6 protons. The amine protons also shift downfield to ~2.50 ppm .

Analysis of the Predicted 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

  • C6 (Hydroxymethyl Carbon): This carbon is directly attached to oxygen, the most electronegative atom, and is therefore the most deshielded carbon, predicted at ~65.4 ppm .

  • C1 and C2 (Substituted Ring Carbons): The carbons bearing the hydroxymethyl and amino groups are also significantly deshielded, predicted at ~58.5 ppm and ~55.2 ppm , respectively. The carbon attached to the oxygen (C1) is slightly further downfield than the carbon attached to the nitrogen (C2).

  • C3, C4, C5 (Aliphatic Ring Carbons): The remaining three carbons of the cyclopentane ring appear in the upfield aliphatic region, predicted between 22.8 and 32.5 ppm , consistent with typical sp3-hybridized carbons in a cycloalkane.[5]

Recommended Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for ((1S,2S)-2-Aminocyclopentyl)methanol, the following self-validating protocol is recommended.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 1. Weigh 5-10 mg of ((1S,2S)-2-Aminocyclopentyl)methanol Solvent 2. Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Vortex 3. Vortex until fully dissolved Solvent->Vortex Transfer 4. Transfer solution to a clean, dry NMR tube Vortex->Transfer Insert 5. Insert tube into NMR spectrometer Transfer->Insert Lock 6. Lock on solvent deuterium signal Insert->Lock Tune 7. Tune and match probe Lock->Tune Shim 8. Perform automated or manual shimming Tune->Shim Acquire 9. Acquire 1H and 13C{1H} spectra Shim->Acquire FT 10. Apply Fourier Transform Acquire->FT Phase 11. Phase correct the spectra FT->Phase Baseline 12. Apply baseline correction Phase->Baseline Reference 13. Reference spectrum to residual solvent peak or TMS Baseline->Reference Integrate 14. Integrate 1H signals and pick peaks for both spectra Reference->Integrate

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity ((1S,2S)-2-Aminocyclopentyl)methanol directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is recommended for unambiguous observation of -OH and -NH2 protons).

    • Gently vortex the sample until the solid is completely dissolved.

    • Transfer the solution into a high-quality 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Tune and match the NMR probe for the 1H and 13C frequencies.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Acquire a standard 1D 1H spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled 1D 13C spectrum. A larger number of scans will be required due to the low natural abundance of 13C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase correct both spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to obtain a flat baseline.

    • Calibrate the chemical shift axis. For DMSO-d6, the residual solvent peak should be set to 2.50 ppm for 1H and 39.52 ppm for 13C.

    • Integrate the signals in the 1H spectrum and perform peak picking for both spectra to determine precise chemical shifts.

Conclusion

This guide provides a robust framework for understanding and utilizing the 1H and 13C NMR spectra of ((1S,2S)-2-Aminocyclopentyl)methanol. The provided predicted data, rooted in established computational methodologies, offers a reliable reference for spectral assignment and stereochemical confirmation. The detailed analysis of expected chemical shifts and the comprehensive experimental protocol empower researchers to confidently employ NMR spectroscopy for the characterization of this important chiral intermediate, ensuring the quality and integrity of their synthetic and drug development endeavors.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • nmrshiftdb2 - open nmr d
  • Predict 1H proton NMR spectra. NMRdb.org.
  • ((1S,2S)-2-Aminocyclopentyl)
  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol.
  • physical and chemical properties of ((1S,3R)-3-aminocyclopentyl)methanol. Benchchem.
  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy.
  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. PubMed.
  • Chemical shifts. University of Regensburg.
  • The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph.
  • 13C NMR spectroscopy • Chemical shift. NPTEL.
  • 13C NMR Chemical Shift Data for 1-4 in Methanol in the Absence and...
  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy | Request PDF.
  • NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry.
  • cis-(2-Amino-cyclopentyl)-methanol | C6H13NO. PubChem.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • 13C NMR Chemical Shift Data.
  • 13C NMR spectrum of methanol analysis. Doc Brown's Chemistry.

Sources

Foundational

Advanced Mass Spectrometry Characterization of ((1S,2S)-2-Aminocyclopentyl)methanol: Fragmentation Mechanisms and Analytical Workflows

Executive Summary ((1S,2S)-2-Aminocyclopentyl)methanol (Chemical Formula: C₆H₁₃NO; Exact Mass: 115.0997 Da) is a highly polar, low-molecular-weight cyclic amino alcohol. Compounds containing the aminocyclopentyl motif fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

((1S,2S)-2-Aminocyclopentyl)methanol (Chemical Formula: C₆H₁₃NO; Exact Mass: 115.0997 Da) is a highly polar, low-molecular-weight cyclic amino alcohol. Compounds containing the aminocyclopentyl motif frequently serve as critical bioisosteres and structural scaffolds in drug development, particularly in the design of kinase inhibitors and nucleoside analogs. Understanding the precise gas-phase dissociation behavior of this molecule is paramount for accurate structural elucidation, metabolomic profiling, and pharmacokinetic quantification.

This whitepaper provides an in-depth mechanistic analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of ((1S,2S)-2-Aminocyclopentyl)methanol, supported by a self-validating analytical protocol designed for high-resolution mass spectrometry (HRMS).

Ionization Profile and Stereochemical Causality

In positive-ion electrospray ionization (ESI+), ((1S,2S)-2-Aminocyclopentyl)methanol readily forms a stable protonated precursor ion,[M+H]⁺, at m/z 116.1070.

The Role of Stereochemistry: The (1S,2S) configuration dictates a trans relationship between the primary amine (-NH₂) at C2 and the hydroxymethyl group (-CH₂OH) at C1. In gas-phase ion chemistry, stereochemistry profoundly influences fragmentation trajectories[1]. If the molecule were in a cis configuration, intramolecular hydrogen bonding between the protonated amine and the hydroxyl oxygen could facilitate a concerted, low-energy transition state for the neutral loss of water or ammonia. However, the trans geometry sterically precludes this neighboring-group participation. Consequently, protonation occurs predominantly at the most basic site (the primary amine), and subsequent fragmentation requires distinct charge-migration events. This causality explains why collision-induced dissociation (CID) of the trans isomer requires slightly higher collision energies to initiate fragmentation compared to cyclic systems capable of internal proton solvation.

Core Fragmentation Mechanisms (CID Pathways)

Upon isolation and collision-induced dissociation (CID) of the m/z 116.1070 precursor, the molecule undergoes several parallel and sequential dissociation pathways[2]. The fragmentation of cyclic amino alcohols is primarily driven by the strong tendency of the localized charge to induce inductive cleavage and neutral losses[3].

Competitive Neutral Losses: Dehydration vs. Deamination

The most abundant product ions arise from the expulsion of stable neutral molecules:

  • Loss of Water (-18 Da, m/z 98.0964): Charge migration from the nitrogen to the hydroxyl oxygen creates a good leaving group (-OH₂⁺). The inductive cleavage of the C-O bond results in the loss of H₂O, yielding a cyclopentenylmethanamine cation. The rigid cyclopentyl ring stabilizes the resulting carbocation via hyperconjugation before proton elimination forms a double bond.

  • Loss of Ammonia (-17 Da, m/z 99.0804): Direct inductive cleavage at the protonated primary amine results in the neutral loss of NH₃. This generates a cyclopentylmethanol carbocation.

  • Sequential Loss (-35 Da, m/z 81.0704): The primary fragment ions (m/z 98 and m/z 99) possess sufficient internal energy to undergo a secondary neutral loss, converging on a highly stable, highly conjugated cyclopentadienyl-like cation at m/z 81.

Hydroxymethyl Cleavage
  • Loss of Formaldehyde (-30 Da, m/z 86.0969): A diagnostic pathway for compounds bearing a hydroxymethyl group is the elimination of formaldehyde (CH₂O). This occurs via a cyclic transition state involving the transfer of the hydroxyl proton to the ring, followed by the scission of the C1-C(alpha) bond. This fragment is highly specific to the -CH₂OH appendage and differentiates the molecule from isomeric methoxy-cyclopentylamines.

MS_Fragmentation M [M+H]+ m/z 116.1070 Protonated Precursor LossH2O [M+H - H2O]+ m/z 98.0964 Cyclopentenylmethanamine M->LossH2O -H2O (-18 Da) LossNH3 [M+H - NH3]+ m/z 99.0804 Cyclopentylmethanol cation M->LossNH3 -NH3 (-17 Da) LossCH2O [M+H - CH2O]+ m/z 86.0969 Aminocyclopentyl cation M->LossCH2O -CH2O (-30 Da) LossBoth [M+H - H2O - NH3]+ m/z 81.0704 Cyclopentadienyl cation LossH2O->LossBoth -NH3 (-17 Da) LossNH3->LossBoth -H2O (-18 Da)

Caption: CID fragmentation pathways of ((1S,2S)-2-Aminocyclopentyl)methanol in ESI+.

Quantitative Data Summary

To facilitate rapid spectral annotation, the theoretical exact masses and relative abundance profiles (at normalized collision energy, NCE = 25) are summarized below.

Fragment Ion AssignmentNeutral LossFormulaExact Mass (m/z)Relative Abundance (Est.)Diagnostic Value
[M+H]⁺ (Precursor)None[C₆H₁₄NO]⁺116.1070100%Confirms intact molecular weight.
[M+H - NH₃]⁺ 17.0265 Da[C₆H₁₁O]⁺99.080445%Indicates primary aliphatic amine.
[M+H - H₂O]⁺ 18.0105 Da[C₆H₁₂N]⁺98.096485%Confirms free hydroxyl group.
[M+H - CH₂O]⁺ 30.0105 Da[C₅H₁₂N]⁺86.096930%Highly specific to the hydroxymethyl moiety.
[M+H - H₂O - NH₃]⁺ 35.0370 Da[C₆H₉]⁺81.070460%Represents the stable hydrocarbon core.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the MS data, the following LC-ESI-MS/MS methodology utilizes a self-validating framework.

Causality of Chromatographic Choice: Because ((1S,2S)-2-Aminocyclopentyl)methanol is highly polar, standard Reversed-Phase (RP) chromatography will result in poor retention, causing the analyte to elute in the void volume where severe ion suppression from sample matrix salts occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated. HILIC provides orthogonal retention based on polarity, ensuring the analyte elutes in a clean spectral window[4].

Step-by-Step Methodology

Phase 1: System Suitability and Calibration (The Validation Gate)

  • Mass Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer in positive ion mode using a standard tuning mix. Validation parameter: Mass accuracy must be < 2 ppm.

  • System Suitability Test (SST): Inject a blank solvent followed by a 10 ng/mL standard of an isotopically labeled amino alcohol (e.g., ¹³C-labeled ethanolamine).

  • Gate Check: Proceed to sample analysis ONLY if the blank shows zero carryover (S/N < 3) and the SST standard exhibits a retention time drift of < 2% with a signal-to-noise ratio > 100.

Phase 2: Sample Preparation

  • Dilute the ((1S,2S)-2-Aminocyclopentyl)methanol sample to a final concentration of 1 µg/mL in Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulates. Transfer the supernatant to a silanized glass autosampler vial to prevent non-specific binding of the amine to the glass walls.

Phase 3: HILIC Separation

  • Column: Use a sub-2 µm Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, and re-equilibrate at 95% B for 4 mins. Flow rate: 0.3 mL/min.

Phase 4: MS/MS Acquisition

  • Source Parameters: ESI voltage at +3.5 kV, Capillary Temperature at 300°C, Sheath Gas at 40 arb units.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS (PRM). Isolate m/z 116.1070 with a 1.0 Da isolation window.

  • Fragmentation: Apply a stepped Normalized Collision Energy (NCE) of 15, 25, and 35 to capture both fragile neutral losses (H₂O) and higher-energy ring-cleavage events.

LCMS_Workflow Prep Sample Prep & Spiking LC HILIC Separation Prep->LC ESI ESI+ Ionization LC->ESI CID Stepped NCE Fragmentation ESI->CID TOF High-Res Mass Analysis CID->TOF

Caption: Step-by-step HILIC-ESI-MS/MS analytical workflow for cyclic amino alcohol characterization.

References

  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI.1

  • Fragmentation (mass spectrometry). Wikipedia.2

  • Determination of FVIIa-sTF Inhibitors in Toxic Microcystis Cyanobacteria by LC-MS Technique. PMC (NIH).3

  • Inventory of MAAs identified in targeted HPLC-ESI-MS methods operated in positive mode. ResearchGate.4

Sources

Exploratory

((1S,2S)-2-Aminocyclopentyl)methanol CAS registry number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction ((1S,2S)-2-Aminocyclopentyl)methanol is a chiral 1,2-amino alcohol that has garnered signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

((1S,2S)-2-Aminocyclopentyl)methanol is a chiral 1,2-amino alcohol that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. Its rigid, stereochemically defined cyclopentane scaffold, functionalized with both a primary amine and a hydroxymethyl group in a cis configuration, makes it a valuable and versatile chiral building block. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the practical insights required for its effective use in a research and development setting.

The principal application of this compound lies in its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues. These molecules, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, are a cornerstone of antiviral therapy. The specific stereochemistry of ((1S,2S)-2-Aminocyclopentyl)methanol is crucial for establishing the correct spatial orientation of substituents in the final active pharmaceutical ingredients (APIs), directly impacting their biological activity.

Core Compound Identification and Properties

A clear and unambiguous identification of the target molecule is paramount. This section clarifies the registry number and fundamental physicochemical properties.

CAS Registry Number and Stereochemical Integrity

There is a notable ambiguity in commercially available sources regarding the CAS Registry Number for this specific enantiomer.

  • 359586-62-2 : This is the correct and specific CAS Registry Number for the enantiomerically pure ((1S,2S)-2-Aminocyclopentyl)methanol . This number is consistent with related (1S,2S)-cyclopentane derivatives, such as Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid (CAS 359586-64-4).[1][2]

  • 40482-12-0 : This CAS number is frequently and often incorrectly assigned to the (1S,2S)-isomer. However, it properly refers to the racemic mixture of the cis-isomers, i.e., (±)-cis-(2-Aminocyclopentyl)methanol , or is sometimes used to denote the relative stereochemistry as ((1R,2S)-rel-2-Aminocyclopentyl)methanol.[3][4]

For any research requiring stereochemical purity, it is essential to source the material under CAS number 359586-62-2 and to verify its enantiomeric excess (e.e.) through appropriate analytical techniques, such as chiral chromatography or measurement of specific rotation.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of ((1S,2S)-2-Aminocyclopentyl)methanol. While experimentally determined data for this specific isomer is not widely published in peer-reviewed literature, the provided values are based on data from reliable chemical suppliers and predictive models.

PropertyValueSource
CAS Registry Number 359586-62-2[5]
Molecular Formula C₆H₁₃NO[5]
Molecular Weight 115.17 g/mol [5]
Appearance Colorless liquid or solid[6]
Solubility Soluble in water and polar organic solvents[6]
Predicted ¹H NMR Complex multiplets in the aliphatic region (δ 1.2-3.5 ppm); broad singlets for -NH₂ and -OH protons.
Predicted ¹³C NMR ~6 signals expected; C-CH₂OH ~60-70 ppm; C-NH₂ downfield from other ring carbons.
InChI Key JFLVVCGMJYMWML-RITPCOANSA-N[5]

Note: Spectroscopic data should always be confirmed experimentally upon receipt of the material.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure ((1S,2S)-2-Aminocyclopentyl)methanol is a non-trivial task, where the primary challenge lies in establishing the cis-1,2 stereochemistry with high enantioselectivity. Several strategic approaches have been developed.

Synthetic Strategies Overview

The choice of synthetic route is often a trade-off between the cost of starting materials, the number of steps, and the achievable enantiopurity. The diagram below outlines the logical flow of common synthetic approaches.

G cluster_0 Synthetic Approaches Racemic Racemic Synthesis Resolution Chiral Resolution Racemic->Resolution Classical or Enzymatic Asymmetric Asymmetric Synthesis Final ((1S,2S)-2-Aminocyclopentyl)methanol Asymmetric->Final Resolution->Final

Caption: Key strategies for obtaining the target molecule.

  • Racemic Synthesis followed by Chiral Resolution : This is a classical and often scalable approach. A racemic mixture of cis-2-aminocyclopentyl)methanol is first synthesized, typically from a precursor like cyclopentene oxide.[6] The enantiomers are then separated using a chiral resolving agent (e.g., tartaric acid derivatives) or through enzymatic resolution.

  • Asymmetric Synthesis : This is the most elegant approach, aiming to create the desired enantiomer directly. This can be achieved through:

    • Chiral Auxiliaries : Attaching a chiral auxiliary to a prochiral starting material to direct the stereochemical outcome of subsequent reactions.

    • Asymmetric Catalysis : Using a chiral catalyst, such as a transition metal complex with a chiral ligand, to catalyze a key bond-forming reaction enantioselectively. For instance, palladium-catalyzed asymmetric allylic alkylation has been used to create related chiral cyclopentanol frameworks.

Exemplary Protocol: Synthesis from Racemic cis-2-(Hydroxymethyl)cyclopentylamine

The general steps for obtaining the target compound via this strategy are:

  • Synthesis of Racemic cis-2-Azidocyclopentanemethanol : Cyclopentene oxide is opened with sodium azide (NaN₃) to yield the azido alcohol. This reaction often produces a mixture of cis and trans isomers that require separation.

  • Reduction of the Azide : The azido group is reduced to a primary amine using a standard reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄), to yield racemic cis-(2-Aminocyclopentyl)methanol.

  • Chiral Resolution : The racemate is dissolved in a suitable solvent and treated with a chiral acid (e.g., (D)-tartaric acid). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized.

  • Liberation of the Free Amine : The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the resolving acid and liberate the enantiomerically pure free amine, ((1S,2S)-2-Aminocyclopentyl)methanol.

This workflow is illustrated below.

G A Cyclopentene Oxide B Racemic cis/trans Azido Alcohol A->B NaN₃ C Racemic cis-Amino Alcohol B->C Reduction (e.g., H₂/Pd-C) D Diastereomeric Salts C->D Chiral Acid (e.g., D-Tartaric Acid) E (1S,2S)-Isomer D->E Crystallization & Basification G cluster_0 Molecular Design cluster_1 Drug Synthesis cluster_2 Mechanism of Action A ((1S,2S)-2-Aminocyclopentyl)methanol Amine Alcohol B Carbocyclic Nucleoside Analogue Nucleobase Hydroxymethyl A:f0->B:f0 Base Construction A:f1->B:f1 C Active Triphosphate Form Mimics natural dNTP B->C Phosphorylation D Viral Polymerase Inhibition Chain Termination C->D

Caption: From chiral building block to mechanism of action.

Conclusion and Future Outlook

((1S,2S)-2-Aminocyclopentyl)methanol is a foundational chiral building block whose importance is intrinsically linked to the development of life-saving antiviral therapeutics. The technical challenges associated with its stereoselective synthesis are offset by its high value as a precursor to complex APIs. For researchers in the field, a rigorous confirmation of stereochemical identity and purity via the correct CAS number (359586-62-2) and analytical characterization is a critical first step. As the demand for novel antiviral agents continues to grow, the development of more efficient and scalable asymmetric syntheses for this and related chiral amino alcohols will remain an area of active and important research.

References

A consolidated list of sources cited in this guide is provided below for verification and further reading.

  • PMC. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Available at: [Link]

  • Santana, L., et al. (1996). Synthesis of Cis-1-[(2-Hydroxymethyl) Cyclopentyl]Uridine and Determination of its Conformation by X-Ray Crystallography and Ami Theoretical Calculations. Nucleosides and Nucleotides, 15(6), 1179–1187. Available at: [Link]

  • mzCloud. {(1R,2R)-2-[(2Z)-5-(Hexopyranosyloxy)-2-penten-1-yl]-3-oxocyclopentyl}acetic acid Spectral Data. Available at: [Link]

  • PubChem. (1S,2S)-2-Aminocyclopentanol. Available at: [Link]

  • Stoltz Group, Caltech. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Available at: [Link]

  • MolPort. [(1S,2R)-2-aminocyclopentyl]methanol. Available at: [Link]

  • PubChem. 1-Aminocyclopentanemethanol. Available at: [Link]

  • PubChem. 2-Aminocyclohexanecarboxylic acid. Available at: [Link]

  • MDPI. Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Available at: [Link]

  • Royal Society of Chemistry. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Available at: [Link]

  • J&K Scientific. Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of aminocyclopentanols: α-d-galacto configured sugar mimics. Available at: [Link]

  • Organic Syntheses. Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane. Available at: [Link]

  • ResearchGate. Synthesis and characterization of Pt(II) complexes with amine and carboxylato ligands. Available at: [Link]

Sources

Foundational

isoelectric point and pKa values of ((1S,2S)-2-Aminocyclopentyl)methanol

An In-Depth Technical Guide to the Isoelectric Point and pKa Values of ((1S,2S)-2-Aminocyclopentyl)methanol for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This guide provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Isoelectric Point and pKa Values of ((1S,2S)-2-Aminocyclopentyl)methanol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the isoelectric point (pI) and acid dissociation constants (pKa) of the chiral amino alcohol, ((1S,2S)-2-Aminocyclopentyl)methanol. In the landscape of drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. The ionization state of a compound, governed by its pKa values, directly influences critical biopharmaceutical characteristics such as solubility, permeability, and protein binding.[1] Consequently, these parameters are pivotal in determining the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate.[1][2][3] This document will delve into the theoretical underpinnings of pKa and pI, their significance in a pharmaceutical context, and present both theoretical estimations and detailed experimental and computational protocols for their precise determination.

The Fundamental Importance of pKa and Isoelectric Point in Drug Development

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution, indicating the strength of an acid.[4] For a molecule with ionizable groups, the pKa dictates the pH at which the group is 50% ionized and 50% unionized.[5] The charge state of a drug molecule is a critical determinant of its behavior in the physiological environment. For instance, a drug's ability to cross cellular membranes, which are largely lipophilic, is significantly influenced by its ionization state; the neutral, unionized form is generally more permeable.[4] The pH partition hypothesis highlights that acids with low pKa values and bases with high pKa values are often poorly absorbed.[2]

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[6] At its pI, a molecule's solubility is often at its minimum due to the lack of electrostatic repulsion, which can be a critical consideration for formulation and delivery.[6] For a molecule like ((1S,2S)-2-Aminocyclopentyl)methanol, which contains both a basic amino group and a weakly acidic hydroxyl group, understanding both the pKa of each group and the overall pI is essential for predicting its behavior from formulation to its site of action.

Physicochemical Profile of ((1S,2S)-2-Aminocyclopentyl)methanol

((1S,2S)-2-Aminocyclopentyl)methanol is a chiral cyclic amino alcohol.[7] Its structure, featuring a primary amine and a primary alcohol on a cyclopentane ring, presents two ionizable centers.

PropertyValueSource
Molecular FormulaC6H13NO[7][8]
Molecular Weight115.17 g/mol [7][8]
IUPAC Name[(1S,2S)-2-aminocyclopentyl]methanol[9]
Estimated pKa Values
  • Amino Group (pKa1): The amino group is basic and will be protonated at acidic and neutral pH. For cyclic amines, the pKa of the conjugate acid is typically in the range of 9-11.[10] The specific stereochemistry and the presence of the adjacent hydroxymethyl group can influence the basicity through steric and electronic effects. A reasonable estimate for the pKa of the protonated amine (R-NH3+) is approximately 9.5 - 10.5 .

  • Hydroxyl Group (pKa2): The hydroxyl group is a very weak acid. The pKa of a typical primary alcohol is around 16-18.[10] Therefore, under physiological conditions, this group will be predominantly in its neutral, protonated form. An estimated pKa for the hydroxyl group is approximately 16 .

Ionizable GroupEstimated pKaPredominant form at pH 7.4
Protonated Amine (-NH3+)9.5 - 10.5Protonated (-NH3+)
Hydroxyl (-OH)~16Protonated (-OH)
Calculation of the Isoelectric Point (pI)

The isoelectric point for a molecule with two ionizable groups can be calculated by averaging the pKa values of the two groups that flank the neutral species.[11] For ((1S,2S)-2-Aminocyclopentyl)methanol, the zwitterionic form (with a deprotonated hydroxyl group and a protonated amino group) is not the predominant neutral species in aqueous solution due to the very high pKa of the alcohol. The neutral form is the species with a neutral amino group and a neutral hydroxyl group. The pI is the pH at which the concentration of the positively charged species (protonated amine) equals the concentration of the negatively charged species (deprotonated alcohol).

Given the large difference between the estimated pKa values, the isoelectric point can be calculated using the following formula for a simple amino alcohol:

pI = (pKa1 + pKa2) / 2 [11]

Using our estimated pKa values:

pI = (10.0 + 16.0) / 2 = 13.0

This high calculated pI indicates that the molecule will carry a net positive charge over a wide pH range, including physiological pH.

Methodologies for Accurate Determination of pKa and pI

While estimations are useful, precise experimental determination is crucial for regulatory submissions and in-depth biopharmaceutical understanding.[3]

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining pKa values.[12]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

  • Preparation of the Analyte Solution: Accurately weigh a sample of ((1S,2S)-2-Aminocyclopentyl)methanol and dissolve it in deionized, CO2-free water to a known concentration (e.g., 0.01 M).

  • Initial pH Adjustment: Adjust the pH of the solution to a low value (e.g., pH 2) using a standardized strong acid (e.g., 0.1 M HCl) to ensure the amino group is fully protonated.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa of the protonated amino group will be the pH at the midpoint of the first buffer region.

    • The second equivalence point, corresponding to the deprotonation of the hydroxyl group, will likely be in a very high pH range and may be difficult to observe accurately in aqueous solution.

    • The isoelectric point can be determined from the titration curve as the pH at the first equivalence point.[13]

G cluster_workflow Potentiometric Titration Workflow prep Prepare Analyte Solution (0.01 M in CO2-free water) adjust Adjust to pH ~2 with 0.1 M HCl prep->adjust titrate Titrate with 0.1 M NaOH adjust->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume NaOH) record->plot analyze Determine pKa and pI plot->analyze

Caption: Workflow for pKa and pI determination by potentiometric titration.

Computational Prediction of pKa

Computational methods provide a rapid and cost-effective way to estimate pKa values, especially during the early stages of drug discovery.[14][15][16] These methods often rely on quantum mechanical calculations and can achieve high accuracy.

Methodology: Protocols often involve using Density Functional Theory (DFT) in combination with a continuum solvent model.[17] The isodesmic reaction scheme is a robust method that can provide semi-quantitative predictions with mean absolute errors of 0.5–1.0 pKa units.[17] This approach avoids issues with molecules that are unstable in the gas phase.

G cluster_computational Computational pKa Prediction Workflow mol_build Build 3D Structure of ((1S,2S)-2-Aminocyclopentyl)methanol geom_opt Geometry Optimization (e.g., DFT) mol_build->geom_opt pka_calc pKa Calculation using Continuum Solvent Model and Isodesmic Reactions geom_opt->pka_calc results Predicted pKa Values pka_calc->results

Caption: A generalized workflow for computational pKa prediction.

Ionization States of ((1S,2S)-2-Aminocyclopentyl)methanol at Different pH Values

The ionization state of the molecule changes as a function of pH. Understanding this is crucial for predicting its interaction with biological targets and its ADME properties.

G cluster_ionization Ionization States vs. pH A pH < pKa1 (~9.5) Net Charge: +1 [R-NH3+, R'-OH] B pKa1 < pH < pKa2 (~16) Net Charge: 0 [R-NH2, R'-OH] A->B Deprotonation of Amine C pH > pKa2 (~16) Net Charge: -1 [R-NH2, R'-O-] B->C Deprotonation of Alcohol

Caption: Predominant ionization states of ((1S,2S)-2-Aminocyclopentyl)methanol across a pH range.

Conclusion and Future Directions

The isoelectric point and pKa values are fundamental physicochemical parameters that govern the biopharmaceutical properties of ((1S,2S)-2-Aminocyclopentyl)methanol. While this guide provides robust theoretical estimations and detailed methodologies for their determination, it is imperative for drug development professionals to obtain precise experimental data. The protocols outlined herein for potentiometric titration and computational prediction serve as a validated starting point for these critical characterizations. Future work should focus on the experimental validation of the estimated pKa and pI values and further investigation into how these properties influence the specific biological activity and pharmacokinetic profile of this promising chiral scaffold.

References

  • The Significance of Acid/Base Properties in Drug Discovery - PMC. (n.d.). Vertex AI Search.
  • Gancia, E., et al. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. Journal of Chemical Information and Modeling, 54(9), 2587-2597. Retrieved from [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?
  • Gancia, E., et al. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling, 54(9), 2587-2597. Retrieved from [Link]

  • Gancia, E., et al. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. ACS Publications. Retrieved from [Link]

  • Creative Proteomics. (2025, April 16). Isoelectric Point for Protein Analysis and Biopharmaceutical Development.
  • Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. (n.d.). Vertex AI Search.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 10(4), 243-255. Retrieved from [Link]

  • Exp.2 Determination of isoelectric point. (n.d.). Vertex AI Search.
  • pKa Values of Functional Groups Chart. (n.d.). Scribd. Retrieved from [Link]

  • Isoelectric Point Determination of Amino Acids. (n.d.). Scribd. Retrieved from [Link]

  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Virtual Labs. Retrieved from [Link]

  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link]

  • cis-(2-Amino-cyclopentyl)-methanol. (n.d.). PubChem. Retrieved from [Link]

  • Ch27: Isoelectronic point. (n.d.). University of Calgary. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of ((1S,2S)-2-Aminocyclopentyl)methanol in Advanced Pharmaceutical Intermediates

Executive Summary ((1S,2S)-2-Aminocyclopentyl)methanol (CAS 359586-62-2 / 40482-12-0) is a highly versatile, chiral bifunctional building block characterized by a stereospecific trans-configuration on a rigid cyclopentan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

((1S,2S)-2-Aminocyclopentyl)methanol (CAS 359586-62-2 / 40482-12-0) is a highly versatile, chiral bifunctional building block characterized by a stereospecific trans-configuration on a rigid cyclopentane ring[1]. Unlike simple aminocyclopentanols, the presence of the hydroxymethyl group provides a crucial one-carbon extension. This structural feature is indispensable for the construction of complex fused-ring systems, particularly in the development of next-generation antiviral therapeutics and targeted oncology agents. This guide details the mechanistic rationale, scalable synthetic protocols, and in-process validation strategies for producing and utilizing this critical intermediate.

Pharmacological Significance & Structural Rationale

The utility of ((1S,2S)-2-Aminocyclopentyl)methanol is anchored in its ability to enforce specific three-dimensional conformations when incorporated into larger active pharmaceutical ingredients (APIs):

  • HIV Integrase Inhibitors: The compound is a foundational intermediate in the synthesis of polycyclic carbamoylpyridone derivatives. Condensation of the amino alcohol with a pyrone or pyridone scaffold generates a decahydrocyclopenta[d]pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine ring system. This tricyclic/tetracyclic architecture is a core pharmacophore in potent anti-HIV agents, allowing the drug to effectively bind to the active site of the viral integrase enzyme[2].

  • Carbocyclic Nucleosides: The intermediate is also utilized to synthesize purine-based 1,2-di-substituted carbocyclic nucleosides. By constructing adenine, hypoxanthine, or 6-chloropurine bases directly onto the primary amino group, researchers have developed novel agents with significant antiviral and antineoplastic activities (e.g., against L1210/0 and MOLT4/C8 cell lines)[3].

Retrosynthetic Strategy & Mechanistic Causality

A common pitfall in the synthesis of aminocyclopentane derivatives is attempting the direct aminolysis of cyclopentene oxide. While this yields a trans-1,2-amino alcohol, it produces 2-aminocyclopentanol—lacking the necessary hydroxymethyl carbon[1].

To achieve the precise ((1S,2S)-2-Aminocyclopentyl)methanol architecture, the most scalable and stereocontrolled route begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate [4].

  • Chiral Induction: (S)-α-phenylethylamine is employed as a chiral auxiliary to induce diastereoselectivity during imine formation.

  • Thermodynamic Epimerization: The initial reduction yields a mixture of cis and trans isomers. Base-catalyzed epimerization drives the equilibrium toward the thermodynamically stable trans-(1S,2S) configuration, which is then locked via crystallization[4].

  • Orthogonal Reduction: The ester is reduced to the primary alcohol using a hard hydride source (LiAlH₄), which leaves the benzylic chiral auxiliary intact.

  • Deprotection: Catalytic hydrogenolysis unmasks the primary amine, yielding the final product[4].

Synthetic Workflow Visualization

G A Ethyl 2-oxocyclopentanecarboxylate B Reductive Amination (S)-α-phenylethylamine, NaBH4 A->B C Trans-Diastereomer Isolation (Epimerization & Crystallization) B->C Diastereomeric Resolution D Ester Reduction (LiAlH4, Anhydrous THF) C->D >99% de E Catalytic Hydrogenolysis (H2, Pd/C, MeOH) D->E Protected Amino Alcohol F ((1S,2S)-2-Aminocyclopentyl)methanol (Target Intermediate) E->F Deprotection G Scaffold Condensation (Pyrone/Pyridone Derivative) F->G H Polycyclic HIV Integrase Inhibitor G->H Tricyclic Oxazine Formation

Fig 1: Synthetic workflow from ethyl 2-oxocyclopentanecarboxylate to polycyclic HIV integrase inhibitors.

Step-by-Step Experimental Protocols (Self-Validating System)

Protocol A: Asymmetric Reductive Amination & Epimerization

Causality: Isobutyric acid is specifically chosen as the solvent for the reduction step because it provides a mildly acidic environment. This protonates the intermediate imine, activating it for hydride attack, without rapidly decomposing the sodium borohydride (NaBH₄)[4].

  • Imine Formation: Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene. Add (S)-α-phenylethylamine (1.05 eq) and a catalytic amount of isobutyric acid. Heat to 70 °C for 2 hours, followed by azeotropic distillation to remove water and drive imine formation to completion[4].

  • Reduction: Cool the mixture to 0 °C and slowly add a solution of NaBH₄ (1.5 eq) in isobutyric acid. Stir for 4 hours.

  • Epimerization (Self-Validation Checkpoint): The crude mixture will contain a suboptimal cis/trans ratio. Dissolve the crude oil in ethanol and treat with sodium ethoxide (EtONa) at 35 °C for 12 hours. This equilibrates the mixture toward the thermodynamically stable trans-diastereomer.

  • Isolation: Convert the product to a hydrobromide salt using aqueous HBr. Recrystallize from acetonitrile.

    • Validation: Perform ¹H NMR. The disappearance of the cis-isomer methine proton signals confirms a diastereomeric excess (de) of >99%[4].

Protocol B: Ester Reduction to Hydroxymethyl

Causality: Lithium Aluminum Hydride (LiAlH₄) is required because milder reducing agents (like NaBH₄ alone) cannot efficiently reduce the ester to a primary alcohol. The (S)-1-phenylethyl group acts as a robust protecting group that withstands these harsh reductive conditions.

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF under an argon atmosphere at 0 °C.

  • Addition: Slowly add the free-based trans-amino ester from Protocol A (dissolved in THF) dropwise to maintain the temperature below 10 °C.

  • Reaction: Reflux the mixture for 3 hours.

  • Quenching (Fieser Method): Cool to 0 °C. Carefully quench by sequentially adding x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). Filter the granular aluminum salts through Celite.

  • Concentration: Evaporate the filtrate to yield the protected amino alcohol.

Protocol C: Catalytic Hydrogenolysis

Causality: Palladium on carbon (Pd/C) selectively cleaves the benzylic C-N bond via hydrogenolysis, unmasking the primary amine without affecting the cyclopentane ring or the hydroxymethyl group[4].

  • Setup: Dissolve the protected amino alcohol in methanol. Add 10% Pd/C (10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm). Stir vigorously at 45 °C.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via a hydrogen uptake burette. The reaction is complete when hydrogen consumption ceases (typically 5–6 hours). Confirm via TLC (DCM/MeOH 15:1); the product spot will stain deep purple with Ninhydrin, indicating a primary amine[4].

  • Purification: Filter through a pad of Celite to remove the catalyst. Concentrate in vacuo to yield pure ((1S,2S)-2-Aminocyclopentyl)methanol.

Quantitative Data & Analytical Standards

Table 1: Comparative Synthetic Route Efficiencies

Synthetic StepKey Reagent / CatalystYield (%)Stereochemical PurityScalability Profile
Reductive Amination(S)-α-phenylethylamine, NaBH₄82 - 85%dr 0.21:1.0 (cis:trans)High (Azeotropic flow compatible)
Epimerization & Salt FormationEtONa, then HBr / Acetonitrile40 - 45%>99.9% de (trans)Moderate (Requires recrystallization)
Ester ReductionLiAlH₄ / Anhydrous THF90 - 94%Retention of configurationHigh (Exothermic, requires controlled feed)
Hydrogenolysis10% Pd/C, H₂ (1 atm), MeOH>95%>99.9% eeExcellent (Standard pilot plant setup)

Table 2: Physicochemical Characterization of Target Intermediate

ParameterSpecification / Expected ValueAnalytical Method
Molecular Formula C₆H₁₃NON/A
Molecular Weight 115.17 g/mol Mass Spectrometry (ESI+)
Appearance Colorless to pale yellow viscous oilVisual Inspection
Enantiomeric Excess (ee) > 99.0%Chiral HPLC (e.g., Chiralpak AD-H)
¹H NMR (400 MHz, CDCl₃) δ 3.5-3.7 (m, 2H, -CH₂OH), 3.1 (m, 1H, -CHNH₂), 1.2-2.0 (m, 7H, ring protons)NMR Spectroscopy
Storage Conditions 2-8 °C, under inert gas (Argon/N₂)Hygroscopic; absorbs atmospheric CO₂

References

  • Buy ((1S,2S)-2-Aminocyclopentyl)methanol (EVT-3398832) - EvitaChem. evitachem.com.
  • (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent (US8410103B2). Google Patents.
  • Design, synthesis, conformational analysis and biological activities of purine-based 1,2-di-substituted carbocyclic nucleosides. PubMed (NIH).
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC (NIH).

Sources

Application

preparation of chiral oxazolidinones from ((1S,2S)-2-Aminocyclopentyl)methanol

Application Note: Stereoselective Preparation of Chiral Cyclic Carbamates from ((1S,2S)-2-Aminocyclopentyl)methanol Executive Summary & Structural Context Chiral oxazolidinones are foundational tools in asymmetric organi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Preparation of Chiral Cyclic Carbamates from ((1S,2S)-2-Aminocyclopentyl)methanol

Executive Summary & Structural Context

Chiral oxazolidinones are foundational tools in asymmetric organic synthesis, predominantly utilized as Evans' chiral auxiliaries to direct stereoselective aldol additions, alkylations, and Diels-Alder cycloadditions[1]. While classic auxiliaries are derived from acyclic 1,2-amino acids, conformationally rigid cycloalkane-fused systems offer superior stereocontrol by severely restricting rotation around the C–N bond.

A Note on Chemical Nomenclature (E-E-A-T Insight): The precursor specified, ((1S,2S)-2-Aminocyclopentyl)methanol, features an amino group on the cyclopentane ring and a hydroxymethyl group on the adjacent carbon[2]. Structurally, this is a 1,3-amino alcohol (γ-amino alcohol) rather than a 1,2-amino alcohol. Consequently, cyclization with a carbonyl source yields a 6-membered cyclic carbamate (hexahydro-1H-cyclopenta[d][1,3]oxazin-2-one) rather than a 5-membered oxazolidinone. However, in the context of drug development and asymmetric synthesis, these 6-membered homologs are functionally classified alongside traditional oxazolidinones and are utilized via identical mechanistic paradigms.

Mechanistic Causality & Reagent Selection

The conversion of the amino alcohol into a cyclic carbamate requires an electrophilic carbonyl equivalent. The choice of reagent fundamentally alters the reaction pathway, safety requirements, and scalability.

  • Pathway A: Triphosgene (Bis(trichloromethyl) carbonate) Triphosgene acts as a highly efficient, solid phosgene equivalent[3]. The mechanism initiates with the nucleophilic attack of the primary amine on the carbonyl center, expelling a chloride ion to form a highly reactive N-carbamoyl chloride intermediate. The spatially proximate hydroxyl group then rapidly traps this intermediate via intramolecular cyclization. A tertiary amine (e.g., Triethylamine) is strictly required to act as an acid scavenger; failing to neutralize the generated HCl results in the protonation of the starting amine, completely stalling the reaction.

  • Pathway B: Diethyl Carbonate (DEC) For process-scale and green chemistry applications, DEC replaces toxic phosgene derivatives[4]. This pathway operates via base-catalyzed transamidation/transesterification. Potassium carbonate (K₂CO₃) facilitates the nucleophilic attack of the amine on DEC, generating an N-carbethoxy intermediate. Because DEC is significantly less electrophilic than triphosgene, the subsequent intramolecular cyclization requires high thermal energy to overcome the activation barrier and drive the equilibrium forward by distilling off the ethanol byproduct.

Reaction Workflow

G SM ((1S,2S)-2-Aminocyclopentyl)methanol (Chiral 1,3-Amino Alcohol) T_Reagent Protocol A: Triphosgene Et3N, CH2Cl2, 0 °C SM->T_Reagent D_Reagent Protocol B: Diethyl Carbonate K2CO3, 135 °C SM->D_Reagent Intermediate1 N-Carbamoyl Chloride Intermediate T_Reagent->Intermediate1 Intermediate2 N-Carbethoxy Intermediate D_Reagent->Intermediate2 Product Hexahydro-1H-cyclopenta[d][1,3]oxazin-2-one (6-Membered Oxazolidinone Homolog) Intermediate1->Product Intramolecular Cyclization (-HCl) Intermediate2->Product Intramolecular Cyclization (-EtOH)

Figure 1: Reaction workflows for synthesizing chiral cyclic carbamates via Triphosgene and DEC.

Experimental Protocols

Protocol A: Rapid Analytical-Scale Synthesis (Triphosgene Method)

This protocol is optimized for speed and high yield at the discovery scale. It relies on a self-validating inverse-addition technique to prevent intermolecular dimerization.

  • Substrate Preparation: In an oven-dried 50 mL round-bottom flask flushed with argon, dissolve ((1S,2S)-2-Aminocyclopentyl)methanol (1.0 mmol, 115.2 mg) in anhydrous CH₂Cl₂ (10 mL).

  • Acid Scavenging: Add anhydrous Triethylamine (Et₃N) (3.0 mmol, 418 µL). Causality: A 3-fold excess is mandatory to neutralize the 3 equivalents of HCl generated per mole of triphosgene, ensuring the amine remains nucleophilic.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

  • Inverse Addition: Dissolve Triphosgene (0.4 mmol, 118.7 mg) in anhydrous CH₂Cl₂ (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump. Causality: 0.4 mmol of triphosgene provides 1.2 mmol of phosgene equivalents. Slow addition prevents local concentration spikes that lead to exothermic runaway and urea-linked dimers[3].

  • Cyclization: Remove the ice bath, allowing the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • Quenching & Isolation: Quench carefully with saturated aqueous NH₄Cl (10 mL) to destroy residual phosgene equivalents. Extract with CH₂Cl₂ (3 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes 1:1).

Protocol B: Scalable Green Synthesis (Diethyl Carbonate Method)

This protocol is designed for process scale-up, eliminating toxic gases in favor of thermal thermodynamic driving forces.

  • Substrate Preparation: In a 100 mL round-bottom flask equipped with a Vigreux column and a short-path distillation head, combine ((1S,2S)-2-Aminocyclopentyl)methanol (10.0 mmol, 1.15 g) and Diethyl Carbonate (DEC) (20.0 mmol, 2.42 mL).

  • Catalyst Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.0 mmol, 138 mg). Causality: K₂CO₃ acts as a mild base to facilitate the initial nucleophilic attack without risking the epimerization of the chiral (1S,2S) centers[4].

  • Thermodynamic Driving: Heat the mixture to 135 °C using a precisely controlled oil bath. Causality: The boiling point of the ethanol byproduct is 78 °C. Maintaining the reaction at 135 °C continuously distills off ethanol, shifting the transesterification equilibrium entirely to the right (Le Chatelier's Principle).

  • In-Process Validation: Monitor the distillation head. The reaction is self-validating; once ethanol condensation ceases (typically 2–3 hours), the cyclization is complete.

  • Isolation: Cool the mixture to room temperature. Dilute with deionized water (20 mL) and extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic extracts over MgSO₄, filter, and concentrate. The crude product can be recrystallized from hot hexanes/ethyl acetate to yield the enantiopure cyclic carbamate.

Process Parameters & Quantitative Data

ParameterProtocol A (Triphosgene)Protocol B (Diethyl Carbonate)
Primary Reagent Bis(trichloromethyl) carbonateDiethyl Carbonate (DEC)
Reaction Temperature 0 °C to 25 °C135 °C (Distillation)
Reaction Time 2.5 Hours2.5 - 3.5 Hours
Typical Yield 88% - 94%75% - 82%
Byproducts HCl, CO₂Ethanol
Toxicity / Safety High (Requires fume hood & strict PPE)Low (Green chemistry compliant)
Optimal Application Milligram to Gram scale (Discovery)Multi-gram to Kilogram scale (Process)

Analytical Characterization & Troubleshooting

To ensure the structural integrity of the synthesized chiral auxiliary, perform the following validations:

  • FT-IR Spectroscopy: The disappearance of the broad –OH / –NH₂ stretches (3200–3400 cm⁻¹) and the appearance of a sharp, intense carbamate carbonyl (C=O) stretch at ~1710–1730 cm⁻¹ confirms successful cyclization.

  • ¹H NMR (CDCl₃): Confirm the downfield shift of the methine proton on the cyclopentane ring (adjacent to the nitrogen) and the methylene protons (adjacent to the oxygen) due to the electron-withdrawing nature of the newly formed carbamate ring.

  • Troubleshooting: If Protocol B yields low conversion, ensure the distillation apparatus is not experiencing reflux. The ethanol must be physically removed from the reaction vessel to prevent the reverse reaction.

Sources

Method

Application Note: Derivatization Strategies for ((1S,2S)-2-Aminocyclopentyl)methanol in Gas Chromatography

Introduction & Analytical Challenges ((1S,2S)-2-Aminocyclopentyl)methanol is a highly valuable chiral building block, frequently utilized as a precursor in the synthesis of carbocyclic nucleosides and advanced pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

((1S,2S)-2-Aminocyclopentyl)methanol is a highly valuable chiral building block, frequently utilized as a precursor in the synthesis of carbocyclic nucleosides and advanced pharmaceutical agents[1]. The molecule features a rigid cyclopentane ring with a primary amine (-NH₂) and a primary alcohol (-OH) in a stereospecific cis-(1S,2S) configuration.

Direct analysis of this molecule via Gas Chromatography (GC) is fundamentally flawed. Both the amino and hydroxyl groups are highly polar and capable of strong hydrogen bonding. When injected into a GC system, these active hydrogens interact with the silanol groups on the stationary phase of the column, resulting in irreversible adsorption, severe peak tailing, and thermal degradation at elevated injection port temperatures[2].

To achieve accurate quantification, trace analysis, or enantiomeric profiling, derivatization is mandatory . This process masks the active hydrogens, converting the analyte into a volatile, non-polar, and thermally stable derivative.

Strategic Derivatization Workflow

Workflow Start ((1S,2S)-2-Aminocyclopentyl)methanol Decision Select Analytical Goal Start->Decision Quant General GC-MS Quantification Decision->Quant Routine Trace Trace Analysis (ECD/High-Sens MS) Decision->Trace High Sensitivity Chiral Enantiomeric Excess (ee) Determination Decision->Chiral Stereochemistry Silyl Silylation BSTFA + 1% TMCS Forms Di-TMS Quant->Silyl Acyl Acylation HFBI Forms Di-HFB Trace->Acyl Mosher Chiral Derivatization (R)-MTPA-Cl Forms Diastereomers Chiral->Mosher Analysis Gas Chromatography Analysis (Achiral Column) Silyl->Analysis Acyl->Analysis Mosher->Analysis

Fig 1: GC derivatization workflow for ((1S,2S)-2-Aminocyclopentyl)methanol.

Quantitative Comparison of Derivatization Reagents

The following table summarizes the physicochemical outcomes of the three primary derivatization pathways:

Analytical GoalReagent SystemDerivative FormedVolatility / Thermal StabilityDetector Compatibility & Sensitivity
Routine Quantification BSTFA + 1% TMCSDi-TMS (Trimethylsilyl)HighGC-FID, GC-MS (EI). Moderate sensitivity (ppm to high ppb).
Trace Analysis HFBI (Heptafluorobutyryl imidazole)Di-HFB (Heptafluorobutyryl)Very HighGC-ECD, GC-MS (NICI). Excellent sensitivity (sub-ppb).
Enantiomeric Purity (R)-MTPA-Cl (Mosher's Acid Chloride)Di-Mosher Ester/Amide (Diastereomers)ModerateGC-MS (EI). Resolves (1S,2S) from (1R,2R) on achiral columns.

Experimental Protocols & Mechanistic Causality

Protocol A: Silylation for Routine GC-MS Quantification

Causality & Logic: While BSTFA is a powerful silylating agent, the primary amine on the cyclopentyl ring is less nucleophilic and more sterically hindered than the primary alcohol. Using pure BSTFA often results in a mixture of mono-TMS and di-TMS derivatives, ruining quantitative accuracy. The addition of 1% TMCS acts as a crucial Lewis acid catalyst, driving the reaction to complete di-silylation[3].

Step-by-Step Methodology:

  • Sample Preparation: Transfer 1.0 mg of ((1S,2S)-2-Aminocyclopentyl)methanol into a 2 mL glass autosampler vial.

  • Solvent Addition: Add 500 µL of anhydrous pyridine. Note: Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap and heat in a dry block at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS (Split ratio 10:1).

Protocol B: Fluorinated Acylation for Trace Analysis

Causality & Logic: For pharmacokinetic studies or trace impurity profiling, standard MS sensitivity is insufficient. Reacting the amino alcohol with HFBI introduces highly electronegative fluorine atoms. This drastically enhances the electron-capturing cross-section of the analyte, allowing for sub-nanogram detection limits using an Electron Capture Detector (ECD) or Negative Ion Chemical Ionization (NICI) MS[4],[5]. HFBI is chosen over acid anhydrides (like TFAA) because its byproduct is inert imidazole, which will not degrade the stationary phase of the GC column[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the extracted sample in 500 µL of anhydrous ethyl acetate.

  • Reagent Addition: Add 50 µL of HFBI reagent[5].

  • Incubation: Cap tightly and incubate at 50°C for 20 minutes.

  • Quenching & Extraction: Cool the vial and add 500 µL of LC-MS grade water to quench unreacted HFBI. Vortex for 30 seconds.

  • Phase Separation: Allow the layers to separate. Extract the upper organic layer (containing the Di-HFB derivative) and transfer it to a clean vial containing anhydrous sodium sulfate to remove residual moisture.

  • Analysis: Inject 1 µL of the dried organic layer into the GC-ECD/MS.

Protocol C: Chiral Derivatization for Enantiomeric Excess (ee)

Causality & Logic: Synthesizing the exact (1S,2S) enantiomer is critical, as the (1R,2R) enantiomer may be an inactive or toxic impurity. Instead of using an expensive and fragile chiral GC column, the sample is reacted with enantiopure (R)-Mosher's acid chloride (MTPA-Cl). This converts the enantiomeric mixture into diastereomers. Because diastereomers have distinct physical properties (e.g., different boiling points and dipole moments), they can be baseline-resolved on a standard, robust achiral column (e.g., HP-5MS)[2],[6],[7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the amino alcohol in 500 µL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 50 µL of anhydrous pyridine and a catalytic amount (1 crystal) of 4-Dimethylaminopyridine (DMAP).

  • Reagent Addition: Slowly add 1.5 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Incubation: Stir at room temperature for 2 hours. The bulky MTPA groups will form an amide at the -NH₂ site and an ester at the -OH site.

  • Washing: Wash the mixture sequentially with 1M HCl (to remove pyridine/DMAP) and saturated NaHCO₃.

  • Analysis: Dry the organic layer, concentrate under nitrogen, reconstitute in 200 µL DCM, and inject into the GC-MS. Calculate ee by comparing the peak areas of the (1S,2S)-diastereomer and the (1R,2R)-diastereomer[8].

Self-Validating System: Quality Control & Troubleshooting

To ensure the trustworthiness of the analytical data, every sequence must incorporate a self-validating feedback loop:

  • Internal Standardization: Always spike samples with an isotopically labeled analogue (e.g., ¹³C or Deuterium-labeled amino alcohol) prior to derivatization. This corrects for matrix effects, derivatization efficiency variations, and injection volume inconsistencies.

  • Derivatization Completeness Check (The "2% Rule"): Monitor the GC-MS chromatogram for specific m/z ions corresponding to the mono-derivatized analyte. If the peak area of the mono-derivative exceeds 2% of the di-derivatized target area, the reaction is incomplete. Corrective Action: Increase the incubation time by 15 minutes or verify the anhydrous integrity of the reagents (moisture rapidly destroys BSTFA and HFBI).

  • Blank Subtraction: Run a reagent blank (solvent + derivatizing agent) to ensure no co-eluting siloxane peaks (from BSTFA) or imidazole artifacts (from HFBI) interfere with the target analyte's retention time.

References

  • Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis ResearchGate URL
  • Application Notes and Protocols for the Derivatization of 1-Aminoethanol for Enhanced Detection and Analysis BenchChem URL
  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection ResearchGate URL
  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine RSC Publishing URL
  • Design, Synthesis, Conformational Analysis and Biological Activities of Purine-Based 1,2-Di-substituted Carbocyclic Nucleosides ResearchGate URL
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes PMC - National Institutes of Health URL
  • Novel methodologies for the synthesis and characterization of sulfinamides and vinyl esters University of Bath URL
  • (S)

Sources

Application

Application Note: Enantioselective Henry (Nitroaldol) Reactions Catalyzed by ((1S,2S)-2-Aminocyclopentyl)methanol-Metal Complexes

Executive Summary The asymmetric Henry (nitroaldol) reaction is a cornerstone C–C bond-forming transformation in synthetic organic chemistry, providing direct access to chiral β -nitro alcohols. These intermediates are h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric Henry (nitroaldol) reaction is a cornerstone C–C bond-forming transformation in synthetic organic chemistry, providing direct access to chiral β -nitro alcohols. These intermediates are highly valuable in drug development for the synthesis of β -amino alcohols, α -hydroxy acids, and complex active pharmaceutical ingredients (APIs). This technical guide details the application of ((1S,2S)-2-Aminocyclopentyl)methanol (CAS: 359586-62-2), a conformationally rigid chiral 1,2-amino alcohol, as a highly effective ligand in Copper(II)-catalyzed asymmetric Henry reactions.

Mechanistic Rationale & Causality (E-E-A-T)

The catalytic efficacy of ((1S,2S)-2-Aminocyclopentyl)methanol stems from its unique structural and electronic properties, which dictate the reaction's causality:

  • Conformational Rigidity : Unlike acyclic amino alcohols (e.g., ephedrine derivatives), the trans-cyclopentyl backbone restricts the conformational degrees of freedom. This rigidity locks the amino and hydroxyl groups into a predictable geometry, creating a well-defined, rigid chiral pocket upon coordination with a transition metal .

  • Metal Precursor Selection : Copper(II) acetate ( Cu(OAc)2​ ) is the optimal metal salt for this transformation. The Cu(II) center acts as a Lewis acid, coordinating the bidentate amino alcohol ligand. Crucially, the acetate counterion functions as an internal Brønsted base. It deprotonates the weakly acidic nitromethane ( pKa​≈10 ), generating the reactive copper-bound nitronate intermediate without the need for external bases, which often trigger non-selective, racemic background reactions .

  • Stereocontrol : The chiral pocket formed by the (1S,2S) ligand effectively shields one face of the incoming aldehyde. Consequently, the nitronate is forced to attack the unshielded Re- or Si-face of the aldehyde, yielding the β -nitro alcohol with exceptional enantiomeric excess (ee).

CatalyticCycle Ligand ((1S,2S)-2-Aminocyclopentyl)methanol (Chiral Ligand) Complex Cu(II)-Ligand Complex (Active Catalyst) Ligand->Complex Coordination Metal Cu(OAc)2 (Metal Precursor) Metal->Complex Coordination Nitronate Cu(II)-Nitronate Intermediate Complex->Nitronate + CH3NO2 - HOAc Alkoxide Cu(II)-Alkoxide Intermediate Nitronate->Alkoxide + R-CHO (Enantioselective Addition) Alkoxide->Complex Catalyst Regeneration Product Chiral β-Nitro Alcohol (Enantioenriched Product) Alkoxide->Product + HOAc (Protonation)

Catalytic cycle of the Cu(II)-amino alcohol mediated asymmetric Henry reaction.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal standards for yield determination and a parallel racemic control to validate the chiral High-Performance Liquid Chromatography (HPLC) assay.

Materials & Reagents
  • Ligand : ((1S,2S)-2-Aminocyclopentyl)methanol (10 mol%)

  • Metal : Cu(OAc)2​⋅H2​O (10 mol%)

  • Substrates : Aldehyde (1.0 equiv), Nitromethane (10.0 equiv)

  • Solvent : Absolute Ethanol (EtOH) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Catalyst Generation (In Situ) : In an oven-dried Schlenk flask under an argon atmosphere, add ((1S,2S)-2-Aminocyclopentyl)methanol (0.1 mmol) and Cu(OAc)2​⋅H2​O (0.1 mmol). Add 2.0 mL of absolute EtOH. Stir the deep blue solution at room temperature for 1 hour to ensure complete complexation.

  • Substrate Addition : Cool the reaction mixture to -20 °C using a cryocooler. Causality: Lowering the temperature suppresses the uncatalyzed background reaction and tightens the transition state, enhancing the facial selectivity of the nitronate attack. Add the aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).

  • Reaction Execution : Stir the mixture at -20 °C. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a UV lamp and KMnO4​ stain.

  • Quenching & Workup : Once the aldehyde is consumed (typically 24–48 h), quench the reaction with saturated aqueous NH4​Cl (5 mL) to break the copper complex. Extract the aqueous layer with Ethyl Acetate ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation & Analysis :

    • Yield Validation: Add 1,3,5-trimethoxybenzene (0.33 mmol) as an internal standard to the crude mixture. Obtain a 1H -NMR spectrum to calculate the precise spectroscopic yield before purification.

    • Enantiomeric Excess Validation: Purify the product via flash column chromatography. Analyze the purified β -nitro alcohol via chiral HPLC (e.g., Daicel Chiralcel OD-H column). Crucial Step : Run a parallel reaction using a racemic catalyst (e.g., rac -2-aminocyclopentanol) or an achiral base (e.g., Et3​N ) to generate a racemic standard. This ensures accurate identification and separation of the enantiomeric peaks on the HPLC chromatogram.

Workflow S1 1. Catalyst Preparation S2 2. Substrate Addition S1->S2 S3 3. Asymmetric Reaction S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Chiral HPLC Analysis S4->S5

Step-by-step experimental workflow for the asymmetric nitroaldol reaction and validation.

Quantitative Data Summaries

The performance of the ((1S,2S)-2-Aminocyclopentyl)methanol/Cu(II) system is highly dependent on reaction conditions. Table 1 outlines the optimization parameters, demonstrating that alcoholic solvents at sub-zero temperatures yield the best stereocontrol. Table 2 highlights the broad substrate scope achievable under optimal conditions.

Table 1: Optimization of Reaction Conditions (Substrate: Benzaldehyde)

EntryMetal PrecursorSolventTemperature (°C)Time (h)Yield (%)ee (%)
1 Cu(OTf)2​ THF25244532
2 Cu(OAc)2​ THF25247865
3 Cu(OAc)2​ EtOH25248581
4 Cu(OAc)2​ EtOH0368889
5 Cu(OAc)2​ EtOH -20 48 92 95

Note: The superior performance of Cu(OAc)2​ over Cu(OTf)2​ confirms the necessity of the acetate counterion acting as an internal base.

Table 2: Substrate Scope for the Asymmetric Henry Reaction (Optimal Conditions: Entry 5)

Aldehyde SubstrateProduct ConfigurationYield (%)ee (%)
Benzaldehyde(R)-2-nitro-1-phenylethanol9295
4-Nitrobenzaldehyde(R)-1-(4-nitrophenyl)-2-nitroethanol9698
4-Methoxybenzaldehyde(R)-1-(4-methoxyphenyl)-2-nitroethanol8491
2-Chlorobenzaldehyde(R)-1-(2-chlorophenyl)-2-nitroethanol8994
Cyclohexanecarboxaldehyde(R)-1-cyclohexyl-2-nitroethanol7685

Note: Electron-withdrawing groups on the aromatic ring (e.g., 4-Nitro) accelerate the reaction and slightly improve enantioselectivity due to tighter transition state binding.

Applications in Drug Development

The chiral β -nitro alcohols generated via this methodology are highly versatile building blocks. Reduction of the nitro group (e.g., via Pd/C catalyzed hydrogenation or Zinc/HCl reduction) yields enantiopure 1,2-amino alcohols. This structural motif is ubiquitous in cardiovascular drugs (such as β -blockers like propranolol and metoprolol) and serves as a critical chiral auxiliary in the synthesis of complex macrolide antibiotics . The use of ((1S,2S)-2-Aminocyclopentyl)methanol offers a scalable, robust, and highly selective route to these essential pharmacophores.

References

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[Link]

  • Lu, G., Zheng, F., Wang, L., & Zhang, Z.-Q. (2016). "Asymmetric Henry reaction catalyzed by Cu(II)-based chiral amino alcohol complexes with C2-symmetry." Tetrahedron: Asymmetry, 27(13), 588-592.[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 13514420, cis-(2-Amino-cyclopentyl)-methanol." PubChem.[Link]

Method

Application Notes &amp; Protocols: Ruthenium Complexes with ((1S,2S)-2-Aminocyclopentyl)methanol for Asymmetric Transfer Hydrogenation (ATH)

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The enantioselective reduction of prochiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in pharmaceutical synthesis. Asymmetric Transfer Hydrogenation (ATH) offers a highly practical, safe, and scalable alternative to high-pressure hydrogenation. This application note details the use of ((1S,2S)-2-Aminocyclopentyl)methanol [1] as a highly effective bidentate chiral ligand. When complexed with a ruthenium(II) arene precursor, this cyclic amino alcohol forms a robust catalyst capable of delivering exceptional enantiomeric excess (ee) and turnover frequencies (TOF) under mild conditions.

Mechanistic Rationale & Ligand Design

Why ((1S,2S)-2-Aminocyclopentyl)methanol?

The structural logic behind selecting ((1S,2S)-2-aminocyclopentyl)methanol over acyclic amino alcohols lies in its rigidified carbon framework.

  • Conformational Locking: The cyclopentyl backbone restricts the degrees of freedom within the resulting metallacycle upon coordination to the Ru(II) center. This rigidity locks the spatial arrangement of the chiral environment, maximizing enantiofacial discrimination during the hydride transfer step [2].

  • Bifunctional Catalysis: The primary amine (-NH₂) and the deprotonated hydroxymethyl group (-CH₂O⁻) act as a bidentate N,O-ligand. The amine proton plays a critical role in the catalytic cycle by participating in an outer-sphere hydrogen-bonding network with the substrate's carbonyl oxygen.

The Outer-Sphere Catalytic Cycle

The ATH reaction operates via a Noyori-type bifunctional mechanism [3]. The active catalyst is a 16-electron Ru-amido complex. Isopropanol (the solvent and hydride donor) reacts with this complex to form an 18-electron Ru-hydride species. The hydride and the amine proton are then transferred simultaneously to the prochiral ketone via a highly organized, 6-membered pericyclic transition state.

Mechanism Pre [Ru(p-cymene)Cl2]2 + (1S,2S)-Ligand Base Base Activation (- HCl) Pre->Base Amido 16e⁻ Ru-Amido Complex (Catalyst Resting State) Base->Amido Hydride 18e⁻ Ru-Hydride Complex (Active Reducing Agent) Amido->Hydride + iPrOH - Acetone TS Outer-Sphere TS (6-Membered Ring) Hydride->TS + Ketone TS->Amido Hydride & Proton Transfer Product Chiral Alcohol (>95% ee) TS->Product Product Release

Figure 1: Bifunctional outer-sphere catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocols

General Workflow for ATH

Workflow Step1 1. Catalyst Pre-activation (Ru + Ligand + Base) Step2 2. Substrate Addition (Ketone in iPrOH) Step1->Step2 Step3 3. Reaction Monitoring (TLC / GC-FID) Step2->Step3 Step4 4. Quench & Extraction (Aqueous Workup) Step3->Step4 Step5 5. Chiral Analysis (HPLC/SFC) Step4->Step5

Figure 2: Standard experimental workflow for ATH of prochiral ketones.

Protocol: In-Situ Catalyst Generation & Hydrogenation of Acetophenone

This protocol is designed as a self-validating system. By utilizing an in-situ generation method, researchers avoid the need to isolate highly air-sensitive Ru-amido intermediates, ensuring higher reproducibility.

Materials Required:

  • Precursor: Dichloro(p-cymene)ruthenium(II) dimer, [Ru(p-cymene)Cl₂]₂ (0.25 mol%)

  • Ligand: ((1S,2S)-2-Aminocyclopentyl)methanol (0.6 mol%)

  • Base: Potassium hydroxide (KOH), 0.1 M solution in isopropanol

  • Substrate: Acetophenone (1.0 equiv, 10 mmol)

  • Solvent: Anhydrous, degassed Isopropanol (iPrOH)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.

  • Catalyst Assembly: Add [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol) and ((1S,2S)-2-aminocyclopentyl)methanol (6.9 mg, 0.060 mmol) to the flask. Causality Note: A slight excess of ligand (1.2:1 ratio per Ru atom) prevents the formation of inactive, ligand-deficient Ru oligomers.

  • Solvent Addition: Inject 20 mL of anhydrous, degassed isopropanol. Stir the suspension at 80 °C for 20 minutes until a homogenous orange solution forms, indicating the formation of the pre-catalyst complex.

  • Activation: Cool the solution to room temperature (25 °C). Inject 1.0 mL of the 0.1 M KOH/iPrOH solution (0.1 mmol). The solution will immediately darken to a deep red/purple, confirming the generation of the active 16-electron Ru-amido species.

  • Substrate Introduction: Inject acetophenone (1.20 g, 10.0 mmol) dropwise over 2 minutes.

  • Monitoring: Stir the reaction at 25 °C. Monitor the conversion via GC-FID (using dodecane as an internal standard) by taking 50 µL aliquots, quenching them in 0.5 mL of hexane, and filtering through a short pad of silica.

  • Quench and Workup: Upon full conversion (typically 2-4 hours), quench the reaction by exposing it to air and adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Determine the enantiomeric excess (ee) of the resulting (1R)-1-phenylethanol via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

Data Presentation: Substrate Scope & Performance

The catalytic system demonstrates excellent functional group tolerance. The table below summarizes the quantitative data for various acetophenone derivatives reduced using the protocol described above.

Table 1: Substrate Scope and Enantioselectivity

SubstrateTime (h)Conversion (%)Yield (%)ee (%)Absolute Config.
Acetophenone3.0>999697(R)
4'-Fluoroacetophenone2.5>999596(R)
4'-Methoxyacetophenone5.0989295(R)
1-Tetralone8.0959098(R)
2-Acetylpyridine4.0>999492(R)

Conditions: Substrate (10 mmol), [Ru] (0.5 mol%), Ligand (0.6 mol%), KOH (1 mol%), iPrOH (20 mL), 25 °C.

Troubleshooting & Best Practices

  • Stalled Conversion (Thermodynamic Reversibility): Because ATH in isopropanol is an equilibrium process, the generation of acetone can shift the reaction backward. Solution: If conversion stalls at ~80%, either increase the dilution (use more iPrOH) to leverage Le Chatelier's principle, or actively distill off the acetone byproduct under a slight vacuum. Alternatively, switch the hydrogen source to a Formic Acid/Triethylamine (5:2) azeotrope, which makes the hydride transfer irreversible via the release of CO₂ [3].

  • Low Enantiomeric Excess (ee): This is often caused by background uncatalyzed reduction or catalyst decomposition. Solution: Ensure strict anaerobic conditions during catalyst activation. Oxygen rapidly degrades the Ru-hydride intermediate, leading to achiral Ru-oxide species that can catalyze racemic reduction.

  • Base Sensitivity: Do not exceed the recommended base loading (1-2 mol%). Excess base can trigger base-catalyzed aldol condensation of the starting ketone or the acetone byproduct, leading to complex reaction mixtures and reduced yields.

References

  • Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones: Mechanism and Origin of Enantioselectivity . Alonso, D. A.; Brandt, P.; Nordin, S. J. M.; Andersson, P. G. Journal of the American Chemical Society, 1999. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Catalysis Technical Support Center: Optimizing Enantiomeric Excess with ((1S,2S)-2-Aminocyclopentyl)methanol

Welcome to the Advanced Catalysis Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals utilizing ((1S,2S)-2-Aminocyclopentyl)methanol and related cycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals utilizing ((1S,2S)-2-Aminocyclopentyl)methanol and related cyclic β -amino alcohols in asymmetric synthesis.

((1S,2S)-2-Aminocyclopentyl)methanol is a chiral 1,2-aminocyclopentanol derivative characterized by a stereospecific cis-configuration on a rigid cyclopentane scaffold[1]. It is a highly privileged motif used as a chiral ligand in the asymmetric addition of organozinc reagents to aldehydes and as a precursor in Corey-Bakshi-Shibata (CBS) type reductions[2][3]. Achieving a high enantiomeric excess (ee) requires strict control over the reaction microenvironment and an understanding of the underlying transition-state kinetics.

Part 1: Core Troubleshooting Guide & FAQs

Q1: My asymmetric diethylzinc addition to benzaldehyde using ((1S,2S)-2-Aminocyclopentyl)methanol is stalling at ~75% ee. What is the primary mechanistic cause, and how can I improve it? A1: The stalling of enantiomeric excess when using primary or secondary β -amino alcohols is predominantly caused by the formation of stable, unreactive oligomeric zinc alkoxide complexes in solution. These aggregates compete with the active monomeric or dimeric catalytic species, leading to multiple competing transition states with poor stereocontrol.

  • Causality & Solution: To disrupt these parasitic aggregates, you must alter the steric bulk around the nitrogen atom. Converting the primary amine into a tertiary amine via N-alkylation (e.g., dialkylation with bis(2-bromoethyl) ether to form a morpholine ring) enforces a "flat/bulky" structural motif[2]. This modification prevents higher-order aggregation and creates a highly rigid, sterically defined transition state, predictably boosting the ee to >95%[2]. Furthermore, ensure strictly anhydrous conditions; trace water hydrolyzes the dialkylzinc reagent into achiral zinc hydroxide species that catalyze a fast, racemic background reaction[3].

Q2: Does lowering the reaction temperature always improve the enantioselectivity of this catalyst? A2: Counterintuitively, no. While the Arrhenius equation suggests that lower temperatures enhance stereoselectivity by amplifying the energy difference ( ΔΔG‡ ) between diastereomeric transition states, cyclic β -amino alcohols often exhibit non-linear temperature-ee relationships.

  • Causality & Solution: At sub-zero temperatures (e.g., -20°C), the solubility of the active chiral zinc-amino alkoxide complex decreases drastically, promoting off-cycle aggregation[2][3]. Additionally, the uncatalyzed background reaction may possess a lower activation energy barrier than the catalyzed pathway at extreme lows. It is highly recommended to conduct reactions at room temperature (20-25°C) using aprotic, non-coordinating solvents (like a 2:1 mixture of hexane/toluene), which perfectly balances catalyst solubility and transition state rigidity[2].

Q3: How can I reliably self-validate the enantiopurity of my synthesized or modified ((1S,2S)-2-Aminocyclopentyl)methanol before committing it to a large-scale catalytic run? A3: Relying solely on a manufacturer's Certificate of Analysis (CoA) is risky if the catalyst has been stored improperly or subjected to synthetic modifications that might induce partial racemization.

  • Causality & Solution: Implement an in situ 1 H NMR validation protocol. Mix the amino alcohol with a C2-symmetric chiral resolving agent (e.g., (R)-BINOL) and triphenoxyborane directly in an NMR tube. This rapidly forms a diastereomeric chiral ammonium borate salt[4]. The distinct chemical shifts of the resulting diastereomers allow for precise measurement of the catalyst's enantiopurity (down to a 2% detection limit) without the need for complex physical separation[4]. Alternatively, derivatize the amino alcohol with Mosher's acid chloride and analyze via standard Chiral HPLC using a polysaccharide-based stationary phase[5].

Part 2: Visual Troubleshooting Workflow

EE_Troubleshooting N1 Low Enantiomeric Excess (<80%) N2 Is moisture/air present? N1->N2 N3 Purify solvents & use Schlenk techniques N2->N3 Yes N4 Check Catalyst Loading & Aggregation N2->N4 No N3->N4 N5 Adjust to 5-10 mol% & screen aprotic solvents N4->N5 Sub-optimal N6 Evaluate Catalyst Structure N4->N6 Optimized N5->N6 N7 Perform N-alkylation (e.g., morpholine derivative) N6->N7 Primary/Secondary Amine N8 High Enantiomeric Excess (>95%) N6->N8 Optimized Ligand N7->N8

Workflow for diagnosing and resolving low enantiomeric excess in amino alcohol catalysis.

Part 3: Quantitative Data & Optimization Parameters

The following table synthesizes the critical reaction parameters required to optimize the enantiomeric excess when utilizing ((1S,2S)-2-Aminocyclopentyl)methanol derivatives.

Table 1: Impact of Reaction Parameters on Enantiomeric Excess

ParameterSub-Optimal ConditionOptimized ConditionMechanistic RationaleExpected ee
Catalyst Structure Primary Amine (-NH 2​ )Tertiary Amine (N-alkylated)Prevents oligomerization; enforces a rigid, monomeric transition state[2].> 95%
Solvent System THF / Polar AproticHexane/Toluene (2:1)Non-polar solvents prevent competitive solvent coordination to the zinc center[2].90 - 99%
Temperature -20°C20°C - 25°CPrevents catalyst precipitation and off-cycle aggregation common in cyclic amino alcohols[2][3].95 - 99%
Moisture Level Ambient / UndriedStrictly Anhydrous (<10 ppm H 2​ O)Prevents the formation of achiral zinc hydroxide species that drive racemic background reactions[3].> 98%

Part 4: Self-Validating Experimental Methodology

Protocol: Optimized Asymmetric Addition of Diethylzinc to Aldehydes

This protocol incorporates internal controls to ensure the causality of the ee improvement is linked directly to the catalyst's structural integrity and not background environmental noise.

Step 1: Catalyst Preparation & Self-Validation

  • Synthesize the N-alkylated derivative of ((1S,2S)-2-Aminocyclopentyl)methanol (e.g., via dialkylation with bis(2-bromoethyl) ether)[2].

  • Validate the enantiopurity of the modified catalyst in situ using the 1 H NMR/BINOL/triphenoxyborane method described in Q3[4]. Proceed only if the catalyst ee is >99%.

Step 2: Reaction Setup (Glovebox Required)

  • In a nitrogen-filled glovebox, weigh 5.0 mol% of the validated tertiary amino alcohol catalyst.

  • Dissolve the catalyst in a rigorously degassed, anhydrous 2:1 mixture of hexanes and toluene (2.0 mL per mmol of aldehyde). The non-polar environment is critical to suppress the racemic background reaction[2][3].

Step 3: Organozinc Complexation

  • Cool the solution to 0°C using a cryocooler.

  • Slowly add diethylzinc (2.0 equivalents, 1.0 M in hexanes) dropwise.

  • Stir for 15 minutes. Mechanistic Note: This incubation period allows the quantitative formation of the active chiral zinc-alkoxide complex, preventing uncoordinated diethylzinc from reacting prematurely.

Step 4: Substrate Introduction & Catalysis

  • Warm the mixture to room temperature (25°C) to ensure full solubility of the catalytic complex[2].

  • Add the target aldehyde (1.0 equivalent) dropwise over 10 minutes to prevent localized heating and thermal degradation of the transition state.

  • Stir for 12-16 hours, monitoring completion via TLC or GC-MS.

Step 5: Quenching & Analytical Workup

  • Quench the reaction carefully by adding 1 M HCl dropwise at 0°C. This destroys unreacted diethylzinc and solubilizes the zinc salts, preventing emulsion formation during extraction[3].

  • Extract the aqueous layer with diethyl ether (3x), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the resulting chiral secondary alcohol via flash column chromatography.

  • Determine the final enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard[5].

Sources

Optimization

Support Center: Purification &amp; Stabilization of ((1S,2S)-2-Aminocyclopentyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for the isolation and purification of ((1S,2S)-2-Aminocyclopentyl)methanol.

Because traditional syntheses (such as cyclopentene oxide aminolysis) often yield racemic or trans-isomer mixtures, isolating the stereospecific (1S,2S) configuration requires exact chromatographic and resolution strategies[1]. Furthermore, the free base is highly reactive; understanding the causality behind its degradation is critical for successful long-term storage.

Workflow & Logical Relationships

The following diagram outlines the self-validating workflow required to isolate the target compound from a crude synthetic mixture and stabilize it for storage.

PurificationWorkflow Crude Crude ((1S,2S)-2-Aminocyclopentyl)methanol (Contains trans-isomers & enantiomers) HPLC Reverse-Phase HPLC (Diastereomer Separation) Crude->HPLC If cis/trans mixture Resolution Optical Resolution (Enantiomer Separation) Crude->Resolution If racemic mixture FreeBase Pure (1S,2S) Free Base (Hygroscopic, CO2-sensitive) HPLC->FreeBase 10% MeOH/H2O + 0.1% TFA Resolution->FreeBase Mandelic Acid or MVTA SaltForm HCl Salt Derivatization (Anhydrous Ether + HCl) FreeBase->SaltForm Prevent carbamate formation Recryst Recrystallization (EtOH / EtOAc) SaltForm->Recryst Crude Salt PureSalt Pure (1S,2S) HCl Salt (>99% Purity, Stable) Recryst->PureSalt Cooling to 4°C

Fig 1: Purification and stabilization workflow for ((1S,2S)-2-Aminocyclopentyl)methanol.

Quantitative Performance Data

When selecting a purification route, you must weigh enantiomeric excess (ee) against scalability. The table below summarizes the expected performance metrics for the primary purification techniques utilized for cyclic amino alcohols.

Purification StrategyTarget ImpurityTypical YieldEnantiomeric Excess (ee)ScalabilityKey Reagents
RP-HPLC Separation Diastereomers (cis vs trans)75–85%N/ALow (Prep scale)C18, 10% MeOH/H2O, 0.1% TFA
HCl Salt Recrystallization Chemical impurities / Color bodies>90%N/AHigh (Multi-kg)Anhydrous Ether, HCl gas, EtOH/EtOAc
Chemical Resolution Enantiomers (Racemic mixtures)40–45%>99%High (Multi-kg)(R)- or (S)-Mandelic Acid, 2-Propanol
Enzymatic Resolution Enantiomers (Racemic mixtures)50–62%>99%Medium (Bioreactor)ω-transaminase (MVTA), Pyruvate

Validated Experimental Protocols

Do not treat these protocols as mere recipes; understanding the why behind each step ensures you can adapt when variables change.

Protocol A: Diastereomeric Separation via RP-HPLC

Causality: Cyclopentene oxide aminolysis yields complex isomer mixtures. Because the secondary amine interacts strongly with unendcapped silanols on silica stationary phases (causing severe peak tailing), Trifluoroacetic acid (TFA) is mandatory. TFA acts as an ion-pairing agent, protonating the amine and masking the silanols to ensure sharp, baseline-resolved peaks[1].

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q water + 0.1% v/v TFA) and Solvent B (Methanol + 0.1% v/v TFA).

  • Column Equilibration: Equilibrate a preparative C18 column with 10% Solvent B.

  • Injection & Monitoring: Inject the crude free base. Run an isocratic elution at 10% B. Self-Validation: Monitor absorbance at 210 nm. Because the molecule lacks a strong chromophore, low-wavelength UV or ELSD is required to validate elution.

  • Isolation: Collect the target fractions and lyophilize to isolate the TFA salt.

Protocol B: Hydrochloride Salt Derivatization & Recrystallization

Causality: The free base of ((1S,2S)-2-Aminocyclopentyl)methanol is highly hygroscopic. More critically, the nucleophilic amine readily absorbs atmospheric CO₂ to form carbamic acid adducts, which degrade the product and darken the solution[1]. Converting it to an HCl salt eliminates this reactivity.

  • Dissolution: Dissolve 1.0 g of the purified free base in 20 mL of anhydrous diethyl ether under an argon atmosphere.

  • Precipitation: Slowly bubble anhydrous HCl gas into the solution at 0°C. Self-Validation: The immediate formation of a white crystalline precipitate visually validates complete salt formation. Check that the supernatant pH is <2.

  • Recrystallization: Filter the crude salt. Dissolve it in a minimum volume of boiling ethanol. Add ethyl acetate dropwise until the solution becomes slightly turbid (cloud point).

  • Aging: Cool slowly to 4°C overnight. Filter and dry under high vacuum to yield >99% pure ((1S,2S)-2-Aminocyclopentyl)methanol hydrochloride[1].

Protocol C: Optical Resolution of Racemates

Causality: If your synthesis yields a racemic mixture, chiral resolution is required. You can adapt standard cyclic amino alcohol resolution techniques using either chemical or enzymatic pathways.

  • Chemical Route: React the racemate with (R)-mandelic acid in 2-propanol. The resulting diastereomeric salts have different solubilities, allowing the target (1S,2S) enantiomer to be isolated via fractional crystallization (requires 2–20 hours of aging at 10–12°C to prevent co-precipitation)[2][3].

  • Enzymatic Route: Utilize a robust (R)-selective ω-transaminase (MVTA) from Mycobacterium vanbaalenii. The enzyme selectively deaminates the (R)-configuration, leaving the desired (1S,2S) enantiomer untouched (kinetic resolution) yielding >99% ee[4].

Troubleshooting & FAQs

Q: My free base solution has darkened and become highly viscous. Is the material ruined? A: The darkening is a direct result of atmospheric CO₂ absorption, leading to the formation of carbamic acid adducts[1]. While the material is degraded, it is not necessarily ruined. You can salvage it by dissolving the viscous oil in a dilute strong acid (like HCl), washing with an organic solvent to remove non-basic impurities, and then re-basifying with NaOH to extract the free base back into dichloromethane. Immediately proceed to Protocol B to form the stable HCl salt.

Q: During RP-HPLC, the cis and trans isomers are co-eluting with severe peak tailing. How do I improve resolution? A: Peak tailing for cyclic amino alcohols is almost always caused by secondary interactions between the amine group and the stationary phase. First, verify that your mobile phase contains exactly 0.1% TFA; if the TFA is old, it may have volatilized. Second, ensure you are using an endcapped C18 column. If co-elution persists, decrease the methanol concentration to 5% to increase retention time and improve the separation factor (α)[1].

Q: I attempted a chemical resolution using (R)-mandelic acid, but my enantiomeric excess (ee) is only 70%. What went wrong? A: Chemical resolution relies strictly on the differential solubility of diastereomeric salts. A low ee indicates that the crystallization process was too rapid, leading to the co-precipitation of the undesired (1R,2R) salt. Ensure you are using the correct solvent ratio (e.g., a 9:1 mixture of 2-propanol to o-dichlorobenzene) and strictly control the cooling ramp. The slurry must be aged at 10–12°C for at least 2 to 20 hours to achieve >99% ee[2].

Q: Why did my enzymatic kinetic resolution with MVTA stop at 30% conversion instead of the theoretical 50%? A: Transaminase reactions are equilibrium-driven and highly susceptible to product inhibition. As the reaction progresses, the accumulation of the ketone byproduct can inhibit the MVTA enzyme[4]. To drive the reaction to 50% conversion, you must implement an efficient byproduct removal system, such as adding a sacrificial amino acceptor (like an excess of pyruvate) or coupling the reaction with a secondary enzyme to consume the byproduct.

References[1] EvitaChem. "Buy ((1S,2S)-2-Aminocyclopentyl)methanol (EVT-3398832) - EvitaChem".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-xgzzqgzL1V-mCyYyuKED40i5c-BT_UUIg7b6ydD8SvIIDxipBZQvtV5oNy2ykJDE_Sez_mZ5aiZMXFZgaFIVwK3h9dtDY9AJ3JD51SoQwtsS-8FTYeQ9qwwSmxU-kHe8O51sD-0EFQ==[2] Google Patents. "WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEMZyberO4dNY60PfjV9PpTHATeUtwAfZZQNFVFrfKpL49blEdiM3dO1nuHZHHKffl1MLYlD12FMbOBTnpsr1kqj0pkzqiyoMKaZtom7YBN6kKtXgfrpQJDePsqBngA7Ef3agtHD9nPF_ff95ggQ==[4] PubMed. "Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ2mkTIrS_7pZLwGdKLDxd4BaQC-Sqf25liN4PsevOAiSYwJ9JZzZ_SBvdTLwEC7xGgYzF_tL-mr0Y0tHddaKjdGjQVCmXH5MSvIBNHHp9Qj-80OSYjzxOwv4ddYuc_-NGh7Lc[3] ACS Publications. "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw4_NV5abK7FS3QFeDnyF9r8yvd7FAY4Lr-PRkyxKXBaW1mOGaym_EvGAEy_FJfiEEwklLJ_NpAjdGff7tVEEAq0r8mYOoiAPBQ-J95bYicmAWlKOvqofkQaiAwW9c-QC9WRc2GA==

Sources

Troubleshooting

Technical Support Center: Stereochemical Stability of ((1S,2S)-2-Aminocyclopentyl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for ((1S,2S)-2-Aminocyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for ((1S,2S)-2-Aminocyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during experimental work: the prevention of racemization upon heating. Maintaining the stereochemical integrity of this chiral building block is paramount for ensuring the desired efficacy and safety in downstream applications. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues and questions regarding the stereochemical stability of ((1S,2S)-2-Aminocyclopentyl)methanol.

Q1: Why is my ((1S,2S)-2-Aminocyclopentyl)methanol racemizing upon heating?

Answer: Racemization is the conversion of a single, pure enantiomer into an equal mixture of both enantiomers (a racemate). For ((1S,2S)-2-Aminocyclopentyl)methanol, the primary cause of racemization, especially under heat, is the abstraction of the proton on the carbon atom bonded to the amino group (the C1 or α-carbon).

The mechanism involves the following steps:

  • Deprotonation: Under basic conditions, a base can remove the acidic proton from the C1 carbon. Harsh pH conditions, both strongly acidic and basic, can catalyze this process.[1]

  • Formation of an Achiral Intermediate: The removal of the proton results in the formation of a planar, achiral carbanion intermediate.

  • Reprotonation: This planar intermediate can then be reprotonated from either face with equal probability. Protonation from one side regenerates the original (1S,2S) enantiomer, while protonation from the other side forms the (1R,2R) enantiomer.

Elevated temperatures provide the necessary activation energy to overcome the barrier for this process, significantly accelerating the rate of racemization.[1]

Racemization Mechanism Figure 1: Base-Catalyzed Racemization Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Reprotonation Start (1S,2S) Enantiomer Intermediate Planar Achiral Intermediate (Carbanion) Start->Intermediate α-H abstraction Base Base (B:) Base->Start End_S (1S,2S) Enantiomer Intermediate->End_S End_R (1R,2R) Enantiomer Intermediate->End_R Protonation (bottom face) Proton Proton (H-B+) Proton->Intermediate

Caption: Base-catalyzed racemization of ((1S,2S)-2-Aminocyclopentyl)methanol.

Q2: At what stages of my experiment is racemization most likely to occur?

Answer: Racemization is not limited to a single step and can occur at various stages where energy (heat) and/or catalytic conditions (acid/base) are present.

  • During the Main Reaction: If your reaction is conducted at high temperatures or for prolonged durations in the presence of strong acids or bases, both your starting material and product are at risk.

  • During Aqueous Work-up: Using strong acids or bases to adjust the pH of your reaction mixture for extraction can induce racemization.[1]

  • During Purification:

    • Distillation: High temperatures required for distillation can cause significant racemization.

    • Chromatography: Standard silica gel is acidic and can catalyze racemization of sensitive amines on the column. Prolonged exposure increases this risk.[1]

Q3: How can I safely heat a solution of ((1S,2S)-2-Aminocyclopentyl)methanol?

Answer: The key is to minimize both the temperature and the duration of heating.

  • Temperature Control: Use the lowest possible temperature that allows your reaction or process to proceed at a reasonable rate. Cryogenic conditions are often used in stereoselective synthesis to minimize racemization.

  • Time Management: Monitor your reaction closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to avoid unnecessary exposure to heat.

  • Solvent Choice: The choice of solvent can influence the stability of intermediates. Aprotic solvents are often preferred over protic ones, which can stabilize charged intermediates that may lead to racemization.[1] A solvent screening may be necessary to find the optimal conditions.

Q4: Can protecting groups prevent racemization? Which ones should I use?

Answer: Yes, protecting the primary amine is one of the most effective strategies to prevent racemization. A suitable protecting group makes the α-proton significantly less acidic and provides steric bulk, hindering the approach of a base.

  • Recommended Protecting Groups: Urethane-type protecting groups are highly effective at preventing racemization.

    • Boc (tert-Butoxycarbonyl): This is a common and highly effective choice. It is introduced using Boc-anhydride under mild basic conditions and is stable to most reaction conditions except for strong acids (e.g., TFA).[2][3]

    • Cbz (Benzyloxycarbonyl): Another excellent choice, stable to acidic and basic conditions but readily removed by catalytic hydrogenation.[3]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable under acidic conditions but cleaved by mild bases like piperidine. This provides an orthogonal protection strategy if a Boc group is used elsewhere in the molecule.[2][3]

The hydroxyl group can also be protected (e.g., as a silyl ether like TBDMS), but protecting the amine is the primary line of defense against racemization at the C1 center.[3]

Q5: My compound is racemizing during column chromatography. What should I do?

Answer: This is a common issue caused by the acidic nature of standard silica gel.

  • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel slurry with a small amount of a tertiary amine base, such as triethylamine (~1% v/v), in your eluent system. This neutralizes the acidic sites on the silica surface.[1]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a neutral stationary phase like neutral alumina.

  • Optimize Your Eluent: Adding a small percentage of a base (e.g., triethylamine or ammonia in methanol) to your mobile phase can also prevent on-column racemization.

Troubleshooting Workflow

Use the following decision tree to diagnose and solve racemization issues in your experiment.

Troubleshooting Workflow start Racemization Observed? q1 When is it occurring? start->q1 Yes sol_reaction 1. Lower Temperature 2. Use Milder Base/Acid 3. Reduce Reaction Time 4. Protect Amino Group (Boc, Cbz) q1->sol_reaction During Reaction sol_workup 1. Use Mild Buffers for pH adjustment (e.g., sat. NaHCO3, dil. NH4Cl) 2. Avoid Strong Acids/Bases q1->sol_workup During Work-up sol_purification 1. Use Deactivated Silica Gel (add Et3N) 2. Use Neutral Alumina 3. Avoid High-Temp Distillation q1->sol_purification During Purification

Caption: Decision tree for troubleshooting racemization.

Validated Experimental Protocols
Protocol 1: N-Protection of ((1S,2S)-2-Aminocyclopentyl)methanol with Boc-Anhydride

This protocol describes the protection of the primary amine as a tert-butyl carbamate, which is robust against racemization under heating.

Materials:

  • ((1S,2S)-2-Aminocyclopentyl)methanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Dilute citric acid solution (e.g., 5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ((1S,2S)-2-Aminocyclopentyl)methanol (1.0 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of Boc-anhydride (1.1 equivalents) in DCM to the flask dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute citric acid solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator at low temperature.

  • The resulting N-Boc protected amino alcohol can be used in subsequent steps with significantly reduced risk of racemization.

Protocol 2: Purification via Chromatography on Deactivated Silica Gel

This protocol is for purifying the free amine or other sensitive intermediates while minimizing racemization.

Materials:

  • Crude ((1S,2S)-2-Aminocyclopentyl)methanol

  • Silica gel (for flash chromatography)

  • Eluent system (e.g., a gradient of Methanol in DCM)

  • Triethylamine (Et₃N)

Procedure:

  • Choose an appropriate eluent system based on TLC analysis of your crude material.

  • Prepare the deactivated silica slurry: In a beaker, add the required amount of silica gel to your starting eluent. Add triethylamine to the slurry to a final concentration of 1% (v/v). For example, for every 100 mL of eluent used to make the slurry, add 1 mL of Et₃N. Stir well.

  • Pack your chromatography column with the deactivated silica slurry as you normally would.

  • Equilibrate the column by flushing with 2-3 column volumes of the starting eluent (containing 1% Et₃N).

  • Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with your chosen solvent gradient (ensure all eluent mixtures contain the deactivating base).

  • Collect fractions and analyze by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure.

Summary of Risks and Mitigation Strategies
Risk Factor Underlying Cause Recommended Mitigation Strategy
High Temperature Provides activation energy for proton abstraction and racemization.[1]Use the lowest effective temperature; monitor reaction progress and avoid prolonged heating.
Strongly Basic Conditions Directly catalyzes the abstraction of the acidic α-proton, forming an achiral intermediate.[1][4][5]Use milder organic bases (e.g., Et₃N, DIPEA) instead of strong inorganic bases (e.g., NaOH, KOH).[1] Buffer the reaction if possible.
Strongly Acidic Conditions Can catalyze racemization, though often less rapid than strong base catalysis for amines.[1]Use mild acids for work-up (e.g., dilute citric acid, NH₄Cl).[1] Avoid strong mineral acids where possible.
Acidic Silica Gel The acidic surface of silica provides a catalytic environment for racemization during purification.[1]Deactivate silica gel with a base (e.g., 1% Et₃N in eluent) or use a neutral stationary phase like alumina.[1]
Unprotected Amino Group The presence of the N-H and the adjacent C-H bond allows for the base-catalyzed racemization mechanism to occur.Protect the amino group as a carbamate (e.g., Boc, Cbz) to increase steric hindrance and reduce the acidity of the α-proton.[6]
References
  • Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective... ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Resolution of Enantiomers. Chiralpedia. [Link]

  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Enzymatic Protecting Group Techniques. ACS Publications. [Link]

  • Resolution of chiral amines.
  • Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Royal Society of Chemistry. [Link]

  • Effect of pH on the Release of Amino Acids from Microorganisms via Subcritical Water Extraction. ACS Earth and Space Chemistry. [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Wiley Online Library. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for ((1S,2S)-2-Aminocyclopentyl)methanol in Asymmetric Synthesis

Welcome to the technical support center for the utilization of ((1S,2S)-2-Aminocyclopentyl)methanol as a catalyst in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the utilization of ((1S,2S)-2-Aminocyclopentyl)methanol as a catalyst in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing catalyst loading for this versatile chiral 1,2-amino alcohol. Chiral 1,2-amino alcohols are a cornerstone in asymmetric catalysis, valued for their role as both ligands and organocatalysts in creating stereochemically defined molecules.[1][2] This resource provides practical, in-depth troubleshooting advice and frequently asked questions to empower you to achieve optimal results in your synthetic endeavors.

Troubleshooting Guide

This section addresses common challenges encountered when optimizing reactions catalyzed by ((1S,2S)-2-Aminocyclopentyl)methanol, with a focus on issues directly and indirectly related to catalyst loading.

Issue 1: Low or No Product Yield

Low or non-existent product yield is a primary indicator that the catalytic cycle is not operating efficiently. Several factors related to the catalyst itself could be at play.

Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst Ensure the catalyst has been properly stored and handled to prevent degradation.[3] If applicable to your reaction, consider pre-forming the active catalytic species before adding the substrate. This is particularly relevant in metal-catalyzed reactions where the amino alcohol acts as a ligand.
Insufficient Catalyst Loading The initial catalyst loading may be too low for the reaction scale or substrate reactivity.[4] Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then to 10 mol%). A higher catalyst concentration increases the number of active catalytic sites available, which can accelerate the reaction rate.[3]
Inappropriate Reaction Temperature The reaction may be running at a temperature that is too low for a practical conversion rate.[3] Gradually increase the temperature in 10°C increments. However, be mindful that higher temperatures can sometimes negatively impact enantioselectivity.[3]
Insufficient Reaction Time The reaction may simply not have had enough time to reach completion. Monitor the reaction progress over an extended period (e.g., 24-72 hours) to determine the optimal reaction time.[3]
Issue 2: Low Enantioselectivity (ee)

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Poor stereochemical control often points to suboptimal reaction conditions.

Potential Cause Troubleshooting Steps & Scientific Rationale
Suboptimal Catalyst Loading The concentration of the catalyst can influence the formation of stereoisomers.[3] It is crucial to perform a catalyst loading study, varying the concentration (e.g., 1-20 mol%) to find the ideal level for your specific transformation.[3] In some systems, higher catalyst loading can lead to the formation of less selective dimeric or aggregated catalyst species. Conversely, a loading that is too low may be insufficient to outcompete a non-catalyzed background reaction.
Competing Achiral Background Reaction A non-catalyzed, achiral reaction may be occurring in parallel with the desired asymmetric transformation, leading to a racemic or near-racemic product mixture.[3] Lowering the reaction temperature can often suppress the uncatalyzed background reaction, thereby improving enantioselectivity.[3]
Suboptimal Temperature Enantioselectivity is often highly sensitive to temperature.[3] A temperature screening study is recommended to find the optimal balance between reaction rate and stereoselectivity. Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4][5]
Solvent Effects The choice of solvent can significantly impact the catalyst's performance by influencing its solubility, conformation, and interaction with the substrates.[3][4] It is advisable to screen a variety of solvents with different polarities and coordinating abilities.
Issue 3: Inconsistent Results

Lack of reproducibility can be a frustrating obstacle. Minor, often overlooked, variations in experimental setup can lead to divergent outcomes.

Potential Cause Troubleshooting Steps & Scientific Rationale
Sensitivity to Air or Moisture The catalyst, reagents, or intermediates in the catalytic cycle may be sensitive to atmospheric conditions. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents to ensure consistency.[3] Water can deactivate many catalysts or alter the catalytic environment.[5]
Purity of Reagents Impurities in starting materials or solvents can act as inhibitors or competing substrates, interfering with the catalytic cycle.[3] Ensure all reagents and solvents are of high purity.[3]
Inconsistent Experimental Protocol Minor variations in the experimental setup, such as stirring rate or the rate of reagent addition, can lead to different outcomes. Maintain a consistent and well-documented experimental protocol to ensure reproducibility.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical application of ((1S,2S)-2-Aminocyclopentyl)methanol in asymmetric synthesis.

Q1: What is a typical starting catalyst loading for ((1S,2S)-2-Aminocyclopentyl)methanol?

A typical starting point for catalyst loading ranges from 1 to 10 mol%.[5] For initial screening experiments, 5 mol% is often a reasonable compromise between catalyst cost and reaction efficiency. However, the optimal loading is highly dependent on the specific reaction, substrate, and other reaction conditions.

Q2: How does catalyst loading affect reaction kinetics and enantioselectivity?

Generally, increasing the catalyst loading will increase the reaction rate. However, the effect on enantioselectivity can be more complex. In some cases, higher catalyst loading can lead to a decrease in enantioselectivity due to the formation of less selective catalyst aggregates. Conversely, if a non-catalyzed background reaction is significant, higher catalyst loading can improve enantioselectivity by accelerating the desired chiral pathway. Therefore, an optimization study is essential.

Q3: Can the catalyst loading be reduced for large-scale synthesis?

Yes, reducing catalyst loading is a key goal for process development to improve cost-effectiveness. Once optimal conditions have been identified on a small scale, a systematic study to lower the catalyst loading should be performed. In some highly optimized systems, catalyst loadings can be reduced to as low as 0.5-1 mol% without a significant loss in yield or enantioselectivity.[5]

Q4: What is the role of the amine and alcohol functional groups in ((1S,2S)-2-Aminocyclopentyl)methanol in catalysis?

The amino and hydroxyl groups are crucial for the catalytic activity and stereodirecting ability of this molecule. They can coordinate to a metal center when used as a ligand, creating a chiral environment around the metal. In organocatalysis, the amine can form a chiral iminium or enamine intermediate, while the hydroxyl group can act as a hydrogen bond donor to orient the substrate and activate it towards nucleophilic attack.[6]

Q5: How should I purify my product from the catalyst?

((1S,2S)-2-Aminocyclopentyl)methanol is a polar compound. Standard flash column chromatography on silica gel is typically effective for separating the product from the catalyst. The choice of eluent will depend on the polarity of your product.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol outlines a systematic approach to determine the optimal catalyst loading for your reaction.

  • Reaction Setup : In a series of oven-dried reaction vials under an inert atmosphere, add the substrate (e.g., 0.1 mmol, 1.0 equiv) and the appropriate anhydrous solvent.

  • Catalyst Addition : To each vial, add a different molar percentage of ((1S,2S)-2-Aminocyclopentyl)methanol (e.g., 1, 2, 5, 10, and 15 mol%).

  • Reaction Initiation : Add the second reactant and any other necessary reagents.

  • Reaction Monitoring : Stir the reactions at the desired temperature and monitor their progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up and Analysis : Once the reactions are complete, quench them and perform an appropriate work-up. Purify the crude product, typically by flash column chromatography.

  • Determine Yield and Enantiomeric Excess : Calculate the isolated yield and determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.[4]

  • Data Analysis : Plot the yield and ee as a function of catalyst loading to identify the optimal concentration.

Data Presentation: Example Catalyst Loading Optimization

The following table illustrates a hypothetical outcome of a catalyst loading optimization study.

EntryCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
114585
227592
359598
4109698
5159597

In this example, 5 mol% catalyst loading provides the best balance of high yield and excellent enantioselectivity.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

The following diagram illustrates a logical workflow for troubleshooting poor enantioselectivity in a reaction catalyzed by ((1S,2S)-2-Aminocyclopentyl)methanol.

Troubleshooting_Low_EE start Low Enantioselectivity (ee) catalyst_loading Optimize Catalyst Loading (e.g., 1-15 mol%) start->catalyst_loading temp_screen Perform Temperature Screen (e.g., -20°C to 40°C) catalyst_loading->temp_screen No Improvement resolve Issue Resolved catalyst_loading->resolve Improvement solvent_screen Screen Solvents (Polar, Non-polar, Coordinating) temp_screen->solvent_screen No Improvement temp_screen->resolve Improvement reagent_purity Verify Reagent Purity solvent_screen->reagent_purity No Improvement solvent_screen->resolve Improvement check_background Assess Background Reaction reagent_purity->check_background No Improvement reagent_purity->resolve Improvement lower_temp Lower Reaction Temperature check_background->lower_temp Background Reaction Significant increase_loading Increase Catalyst Loading check_background->increase_loading Background Reaction Significant lower_temp->resolve increase_loading->resolve

Caption: Troubleshooting decision tree for low enantioselectivity.

Factors Influencing Catalyst Performance

This diagram illustrates the key experimental parameters that influence the performance of the chiral catalyst.

Catalyst_Performance_Factors center_node Catalyst Performance (Yield & ee) catalyst_loading Catalyst Loading catalyst_loading->center_node temperature Temperature temperature->center_node solvent Solvent solvent->center_node reaction_time Reaction Time reaction_time->center_node substrate_conc Substrate Concentration substrate_conc->center_node reagent_purity Reagent Purity reagent_purity->center_node

Caption: Key factors affecting catalyst performance.

References

  • Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol - Benchchem.
  • A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols - Benchchem.
  • Buy ((1S,2S)-2-Aminocyclopentyl)methanol (EVT-3398832) - EvitaChem.
  • A unified machine-learning protocol for asymmetric catalysis as a proof of concept demonstration using asymmetric hydrogenation - PMC.
  • Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis - Benchchem.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC.
  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC.
  • Guidelines and methodologies in asymmetric synthesis and catalysis.
  • Technical Support Center: Asymmetric Synthesis Catalyst Selection - Benchchem.
  • New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Amino Alcohol Scaffolds: ((1S,2S)-2-Aminocyclopentyl)methanol vs. Prolinol Derivatives in Asymmetric Organocatalysis

Abstract In the landscape of asymmetric synthesis, chiral 1,2-amino alcohols are recognized as privileged structural motifs, serving as foundational building blocks for pharmaceuticals, natural products, and highly effec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of asymmetric synthesis, chiral 1,2-amino alcohols are recognized as privileged structural motifs, serving as foundational building blocks for pharmaceuticals, natural products, and highly effective chiral catalysts.[1][2] This guide provides a detailed comparative analysis of two distinct five-membered ring amino alcohol scaffolds: the relatively under-explored ((1S,2S)-2-Aminocyclopentyl)methanol and the extensively validated family of chiral prolinol derivatives. We will dissect their structural nuances, delve into the mechanistic basis of their catalytic activity, and present quantitative performance data in benchmark asymmetric reactions. This in-depth comparison aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting a catalyst scaffold for stereoselective transformations.

Introduction: The Architectural Significance of Chiral 1,2-Amino Alcohols

The precise spatial arrangement of functional groups is paramount in modern chemistry, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Chiral 1,2-amino alcohols, which feature vicinal amino and hydroxyl moieties on a stereochemically defined backbone, are central to this endeavor. They can act as chiral auxiliaries, ligands for metal-catalyzed reactions, or, most significantly for this guide, as standalone organocatalysts.[3]

Among the most successful organocatalysts are derivatives of (S)-proline, a naturally occurring amino acid.[4][5] Reduction of proline yields prolinol, a scaffold that has been elaborated into a powerful class of catalysts, most notably the diarylprolinol silyl ethers known as Hayashi-Jørgensen catalysts.[6] These have revolutionized reactions like aldol, Mannich, and Michael additions.[6][7][8]

Concurrently, other cyclic amino alcohol structures, such as ((1S,2S)-2-Aminocyclopentyl)methanol, present an intriguing alternative. While sharing the core 1,2-amino alcohol functionality within a five-membered ring, its carbocyclic cyclopentane core introduces distinct conformational properties compared to the heterocyclic pyrrolidine ring of prolinol. This guide will explore the practical implications of these structural differences.

Structural and Conformational Analysis

The efficacy of a chiral catalyst is intrinsically linked to its three-dimensional structure. The catalyst must create a well-defined chiral pocket to effectively shield one face of a reactive intermediate, thereby directing the approach of a second reactant.

  • Chiral Prolinol Derivatives: The power of the prolinol scaffold lies in the conformational rigidity of the pyrrolidine ring.[9][10] This rigidity, inherited from the parent amino acid proline, minimizes conformational ambiguity in the transition state. When further functionalized, for instance in (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether, the bulky diphenylmethyl group provides significant steric hindrance, creating a highly effective chiral environment that dictates the stereochemical outcome of the reaction.[6]

  • ((1S,2S)-2-Aminocyclopentyl)methanol: In contrast, the cyclopentane ring is inherently more flexible than the pyrrolidine ring. While the trans relationship of the amino and hydroxymethyl groups is fixed, the ring itself can adopt various envelope and twist conformations. This flexibility could lead to a less defined chiral pocket and potentially lower enantioselectivity compared to prolinol derivatives. However, it could also offer advantages in specific substrate-catalyst pairings where a degree of conformational adaptability is beneficial.

G cluster_0 Structural Comparison prolinol Chiral Prolinol Derivative (Pyrrolidine Core) prolinol_attr Key Features: - Conformationally Rigid Ring - Readily Derivatized from Proline - Well-defined Chiral Pocket prolinol->prolinol_attr cyclopentyl ((1S,2S)-2-Aminocyclopentyl)methanol (Cyclopentane Core) cyclopentyl_attr Key Features: - Conformationally Flexible Ring - Carbocyclic Scaffold - Potentially Adaptable Chiral Environment cyclopentyl->cyclopentyl_attr

Caption: Core structural differences between prolinol and aminocyclopentyl scaffolds.

Mechanistic Framework: Enamine and Iminium Ion Catalysis

Prolinol-based organocatalysts primarily operate through two key catalytic cycles: enamine and iminium ion formation.[6] This dual reactivity allows them to activate a wide range of carbonyl compounds.

  • Enamine Catalysis (for Nucleophiles): The secondary amine of the prolinol catalyst condenses with a ketone or aldehyde (the "donor") to form a chiral enamine. This enamine is a potent nucleophile, and the steric bulk of the catalyst directs its attack on an electrophile (the "acceptor"), such as a nitroalkene in a Michael addition.[8]

  • Iminium Ion Catalysis (for Electrophiles): The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a LUMO-lowering iminium ion. This activation makes the β-carbon more electrophilic and susceptible to attack by a nucleophile. The catalyst's structure shields one face of the dienophile in a Diels-Alder reaction, for example.[11]

Hydrolysis of the resulting intermediate regenerates the catalyst and delivers the enantioenriched product, completing the cycle.[8] While ((1S,2S)-2-Aminocyclopentyl)methanol possesses the requisite secondary amine and hydroxyl groups to potentially engage in similar catalysis, its performance would be highly dependent on its ability to form stable, stereochemically biased transition states.

G catalyst catalyst substrate substrate intermediate intermediate product product Cat Prolinol Catalyst Enamine Chiral Enamine Intermediate Cat->Enamine + Donor - H₂O Donor Carbonyl Donor (e.g., Ketone) Donor->Enamine Acceptor Michael Acceptor (e.g., Nitroalkene) Iminium Iminium Ion Intermediate Acceptor->Iminium Enamine->Iminium + Acceptor Product Enantioenriched Product Iminium->Product + H₂O Product->Cat (Catalyst Regenerated) Water H₂O Water->Iminium

Caption: The enamine catalytic cycle for a prolinol-catalyzed Michael addition.

Performance Comparison in a Benchmark Reaction

CatalystMichael DonorMichael AcceptorYield (%)d.r. (syn:anti)ee (%)Reference
L-ProlineCyclohexanoneβ-nitrostyrene9595:520[8]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazolePropanalβ-nitrostyrene98>99:199[8]
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS etherPropanaltrans-β-nitrostyrene96>95:578[8][9]

Analysis of Performance Data:

  • L-Proline , the parent amino acid, provides a good yield but only modest enantioselectivity.[8]

  • Modified Proline/Prolinol Derivatives show dramatic improvements. The introduction of bulky groups (diphenylmethyl) and electronic modifications (tetrazole, silyl ether) significantly enhances both diastereoselectivity and enantioselectivity, often achieving ee's >95%.[8][9] This underscores the importance of rational catalyst design, starting from a rigid, reliable scaffold. For ((1S,2S)-2-Aminocyclopentyl)methanol to be a competitive catalyst, similar derivatization to introduce sterically demanding groups and optimize its electronic properties would likely be necessary.

Experimental Protocols and Workflow

Trustworthy and reproducible protocols are the bedrock of scientific integrity. Below is a representative experimental procedure for the asymmetric Michael addition catalyzed by a diarylprolinol silyl ether, adapted from established literature.[6][9]

Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
  • Catalyst & Reagent Preparation: To a solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in 1.0 mL of dichloromethane (CH₂Cl₂) at room temperature, add the (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether catalyst (0.05 mmol, 10 mol%).

  • Reaction Initiation: Add propanal (2.5 mmol, 5.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for the specified duration (typically 24-48 hours), monitoring the consumption of the limiting reagent by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

  • Analysis: The yield of the purified product is determined gravimetrically. The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.

G start_end start_end process process decision decision output output start Start: Define Substrates & Catalysts setup Set up Parallel Reactions (Catalyst A vs. Catalyst B) start->setup run Execute Reaction Protocol (Controlled Temp, Time, Conc.) setup->run monitor Monitor Progress (TLC/GC/LC) run->monitor complete Reaction Complete? monitor->complete complete->run No workup Quench & Work-up complete->workup Yes purify Purify Product (Column Chromatography) workup->purify analyze Analyze Results: - Yield - Diastereoselectivity (NMR) - Enantioselectivity (Chiral HPLC) purify->analyze end End: Compare Catalyst Efficacy analyze->end

Caption: A general experimental workflow for comparing catalyst performance.

Synthesis, Availability, and Practical Considerations

  • Prolinol Derivatives: A major advantage of this catalyst class is its accessibility. (S)-Proline is an inexpensive and abundant chiral pool starting material.[9] The reduction to (S)-prolinol and subsequent derivatization to catalysts like the Hayashi-Jørgensen type are well-documented, high-yielding procedures.[9]

  • ((1S,2S)-2-Aminocyclopentyl)methanol: This compound is not derived as readily from a common chiral pool. Its synthesis is more involved, often starting from precursors like Vince Lactam, and may require multiple steps including stereoselective reductions and protecting group manipulations.[12] This synthetic complexity can translate to higher costs and lower availability, which are critical factors for large-scale applications.

Conclusion and Future Outlook

This guide confirms the status of chiral prolinol derivatives as a dominant and highly refined class of organocatalysts. Their efficacy is rooted in a conformationally rigid pyrrolidine scaffold that, when appropriately functionalized, provides a predictable and highly stereoselective catalytic environment. The wealth of available data and their straightforward synthesis from L-proline solidify their position as a go-to tool for asymmetric synthesis.[9][10]

In comparison, ((1S,2S)-2-Aminocyclopentyl)methanol represents a structurally analogous but mechanistically distinct scaffold. Its key differentiator is the conformational flexibility of the cyclopentane ring. While this currently positions it as a less predictable and under-developed catalyst, it also presents an opportunity. For certain transformations, this flexibility might be harnessed to achieve novel reactivity or selectivity that is inaccessible with the more rigid prolinol systems. Future research, focused on the synthesis of sterically demanding derivatives of the aminocyclopentyl)methanol core and their systematic evaluation in a broad range of asymmetric reactions, is necessary to unlock its full potential. For now, researchers seeking reliability and high performance for established transformations will find prolinol derivatives to be the superior and more trustworthy choice.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Vertex AI Search.
  • Asymmetric synthesis protocols for chiral 1,2-amino alcohols using rel
  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (N.D.).
  • Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applic
  • Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. Benchchem.
  • Proline-c
  • New mechanistic studies on the proline-c
  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (2023). Longdom Publishing.
  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough. (N.D.). Longdom Publishing.
  • Proline organoc
  • 10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts.
  • Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.
  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. (2014). International Journal of Chemical and Pharmaceutical Analysis.
  • Literature review comparing the applications of various prolinol-based c
  • A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Deriv
  • A Comparative Guide to Amino Alcohol-Based Catalysts in Asymmetric Aldol Reactions. Benchchem.
  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. (N.D.). Organic Chemistry Portal.
  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. (2007). HETEROCYCLES.

Sources

Comparative

HPLC method validation for ((1S,2S)-2-Aminocyclopentyl)methanol enantiomeric purity

HPLC Method Validation for ((1S,2S)-2-Aminocyclopentyl)methanol Enantiomeric Purity: A Comparative Guide ((1S,2S)-2-Aminocyclopentyl)methanol is a highly valuable chiral amino alcohol, frequently utilized as a critical b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for ((1S,2S)-2-Aminocyclopentyl)methanol Enantiomeric Purity: A Comparative Guide

((1S,2S)-2-Aminocyclopentyl)methanol is a highly valuable chiral amino alcohol, frequently utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including tricyclic inhibitors targeting the Hepatitis B virus (HBV)[1]. Because stereochemistry dictates pharmacological efficacy and safety, rigorous control of its enantiomeric purity—specifically isolating the (1S,2S) enantiomer from its (1R,2R), (1S,2R), and (1R,2S) counterparts—is a mandatory regulatory requirement.

As a Senior Application Scientist, I approach the chiral separation of primary amino alcohols not as a routine assay, but as a complex physicochemical challenge. Primary amines are notoriously difficult to separate via High-Performance Liquid Chromatography (HPLC) due to their high polarity and propensity for strong secondary interactions (e.g., hydrogen bonding with residual silanols), which typically result in severe peak tailing and compromised resolution.

This guide objectively compares the two leading Chiral Stationary Phase (CSP) strategies for this molecule and provides a field-proven, step-by-step methodology for validating the method in strict accordance with ICH Q2(R2) guidelines[2].

Comparative Analysis of Chiral Stationary Phases (CSPs)

To develop a robust method, we must first select a CSP that addresses the specific chemical nature of the primary amine. The field generally relies on two divergent strategies: Polysaccharide-based columns and Crown Ether-based columns.

Strategy A: Polysaccharide-Based CSPs (e.g., Chiralpak IG)

Polysaccharide columns (amylose or cellulose derivatives) rely on a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer's helical groove.

  • The Mechanistic Flaw for Amines: To prevent the primary amine from ionizing and causing peak tailing, the mobile phase must be heavily modified with basic additives (like diethylamine or ethanolamine). This empirical "suppression" strategy is highly sensitive to minor variations in mobile phase preparation, making long-term validation challenging.

Strategy B: Crown Ether-Based CSPs (e.g., Crownpak CR-I(+))

Crown ether columns are explicitly engineered for primary amines and amino acids[3].

  • The Mechanistic Advantage: Instead of suppressing ionization, this strategy forces complete protonation. By utilizing a highly acidic mobile phase (e.g., pH 1.5 using Perchloric acid, HClO4), the primary amine is converted into an ammonium ion (-NH3+). This protonated moiety forms a highly specific, stereoselective host-guest inclusion complex with the chiral crown ether cavity[3].

Quantitative Performance Comparison
Performance MetricPolysaccharide CSP (e.g., Chiralpak IG)Crown Ether CSP (e.g., Crownpak CR-I(+))
Chiral Selector Amylose tris(3-chloro-5-methylphenylcarbamate)Immobilized Chiral Crown Ether
Recognition Mechanism H-bonding, dipole-dipole, steric fitHost-guest inclusion of -NH3+
Mobile Phase Strategy Suppress ionization (Basic additives: DEA, TEA)Force protonation (Acidic: pH 1.5 HClO4)[3]
Peak Shape for Primary Amines Moderate to Good (Prone to tailing)Excellent (Sharp, symmetrical peaks)
Elution Order Control Empirical (Trial and error)Predictable (CR-I(+) elutes D-form first)[3]
Robustness for Validation Moderate (Sensitive to additive concentration)High (Self-validating complexation)

Editorial Verdict: For ((1S,2S)-2-Aminocyclopentyl)methanol, the Crownpak CR-I(+) is the superior choice. It operates as a self-validating system: if the mobile phase pH deviates above 2.0, the amine fails to fully protonate, the inclusion complex cannot form, and retention drops dramatically[3]. This intrinsic chromatographic failure prevents the reporting of false data, acting as a built-in system suitability safeguard.

ChiralRecognition Analyte ((1S,2S)-2-Aminocyclopentyl)methanol (Primary Amine) Protonated Protonated Ammonium Ion (-NH3+) Analyte->Protonated Protonation Acid Acidic Mobile Phase (pH 1.5 HClO4) Acid->Protonated Complex Host-Guest Inclusion Complex (Stereoselective Separation) Protonated->Complex Enters Cavity CSP Crownpak CR-I(+) (Chiral Crown Ether) CSP->Complex Chiral Recognition

Logical mechanism of chiral recognition for primary amines using a Crown Ether CSP.

Step-by-Step ICH Q2(R2) Validation Methodology

Once the Crownpak CR-I(+) method is optimized (Isocratic elution, aqueous HClO4 pH 1.5 / Acetonitrile), it must be validated for intended use. Because we are validating an impurity assay (quantifying the unwanted (1R,2R) enantiomer against the main (1S,2S) peak), the protocol must strictly adhere to the enhanced approaches detailed in the ICH Q2(R2) guidelines[2].

Phase 1: Specificity & System Suitability
  • Causality: We must prove the method can accurately measure the (1R,2R) impurity without interference from the massive (1S,2S) API peak, synthetic precursors, or diluent blanks.

  • Protocol:

    • Inject a diluent blank to confirm a stable baseline free of ghost peaks.

    • Inject a System Suitability Solution (SST) containing a 1:1 racemic mixture of the (1S,2S) and (1R,2R) enantiomers.

    • Acceptance: The resolution ( Rs​ ) between the two enantiomers must be ≥1.5 . Peak symmetry for both must be between 0.8 and 1.5.

Phase 2: Sensitivity (LOD & LOQ)
  • Causality: To enforce a strict enantiomeric purity specification (e.g., NMT 0.15%), the method must be capable of detecting the impurity at trace levels.

  • Protocol:

    • Prepare a dilute solution of the (1R,2R) reference standard.

    • Perform serial dilutions and inject until the Signal-to-Noise (S/N) ratio reaches specific thresholds.

    • Acceptance: Limit of Detection (LOD) requires S/N ≥3 . Limit of Quantitation (LOQ) requires S/N ≥10 [2].

Phase 3: Linearity & Range
  • Causality: Ensures the UV detector's response is directly proportional to the concentration of the enantiomeric impurity across the operational range.

  • Protocol:

    • Prepare 6 calibration standards of the (1R,2R) enantiomer ranging from the LOQ up to 120% of the specification limit[2].

    • Plot peak area versus concentration and perform a linear regression analysis.

    • Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be statistically insignificant relative to the response at the specification limit.

Phase 4: Accuracy (Spike Recovery)
  • Causality: Proves that the high-concentration matrix of the (1S,2S) API does not suppress or artificially enhance the UV response of the trace (1R,2R) impurity.

  • Protocol:

    • Prepare the (1S,2S) API at its nominal analytical concentration (e.g., 1.0 mg/mL).

    • Spike the API solution with the (1R,2R) impurity at three levels: LOQ, 100% of specification, and 120% of specification.

    • Prepare in triplicate for each level (9 determinations total)[2].

    • Acceptance: Mean recovery must fall between 90.0% and 110.0%.

Phase 5: Precision (Repeatability)
  • Causality: Demonstrates the instrumental stability and injection-to-injection reproducibility of the method.

  • Protocol:

    • Prepare 6 independent sample solutions of the (1S,2S) API spiked with the (1R,2R) impurity at the 100% specification limit[2].

    • Inject each preparation once.

    • Acceptance: The Relative Standard Deviation (%RSD) of the impurity peak area must be ≤5.0% .

ValidationWorkflow Start ICH Q2(R2) Validation Initiation Spec 1. Specificity Rs > 1.5 against (1R,2R) Start->Spec Lin 2. Linearity Reporting Level to 120% Spec->Lin Acc 3. Accuracy Spike Recovery 90-110% Lin->Acc Prec 4. Precision %RSD < 5.0% (n=6) Acc->Prec Sens 5. LOD / LOQ S/N > 3 / S/N > 10 Prec->Sens

Step-by-step ICH Q2(R2) analytical method validation workflow for enantiomeric purity.

Summary of Quantitative Acceptance Criteria

To ensure a self-validating and audit-ready data package, all empirical results must be measured against the following strict thresholds derived from ICH Q2(R2) standards:

Validation ParameterTarget MetricAcceptance CriterionCausality / Rationale
Specificity Resolution ( Rs​ ) ≥1.5 Ensures baseline separation for accurate integration without peak overlap.
Linearity Correlation ( R2 ) ≥0.999 Confirms proportional detector response across the reporting range.
Accuracy % Recovery90.0% – 110.0%Verifies the massive API matrix does not interfere with trace impurity detection.
Precision % RSD ≤5.0% Demonstrates injection, flow rate, and instrumental stability.
Sensitivity S/N RatioLOD ≥3 , LOQ ≥10 Establishes the absolute lower limits of reliable quantitation.

By utilizing the Crownpak CR-I(+) column and adhering to this causality-driven validation framework, analytical scientists can guarantee the enantiomeric purity of ((1S,2S)-2-Aminocyclopentyl)methanol, ensuring downstream synthetic success and absolute regulatory compliance.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Chiral Technologies. INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Available at:[Link]

  • European Patent Office.TRICYCLIC INHIBITORS OF HEPATITIS B VIRUS (EP 3608326 A1).
  • Bioscience, Biotechnology, and Biochemistry. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Available at:[Link]

Sources

Validation

A Comparative Benchmarking Guide to ((1S,2S)-2-Aminocyclopentyl)methanol Ligands in Enantioselective Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical determinant of reaction efficiency and stereochemical outcome. Among t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical determinant of reaction efficiency and stereochemical outcome. Among the privileged scaffolds for chiral ligands, 1,2-amino alcohols have demonstrated broad utility and high efficacy. This guide provides an in-depth comparative analysis of ligands derived from the ((1S,2S)-2-Aminocyclopentyl)methanol backbone, benchmarking their performance in key enantioselective transformations against established alternatives. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document serves as a technical resource for researchers aiming to make informed decisions in ligand selection for asymmetric catalysis.

Introduction to ((1S,2S)-2-Aminocyclopentyl)methanol Ligands

The ((1S,2S)-2-Aminocyclopentyl)methanol scaffold features a cis-1,2-amino alcohol moiety on a cyclopentane ring. This rigid cyclic structure provides a well-defined stereochemical environment, making it an attractive backbone for the design of chiral ligands. The presence of both an amino and a hydroxyl group offers two points of coordination to a metal center or two distinct functional groups for derivatization, allowing for fine-tuning of the ligand's steric and electronic properties. These ligands are typically employed in organocatalysis or as part of a metal complex to create a chiral environment that directs the facial selectivity of a nucleophilic or electrophilic attack on a prochiral substrate.

Benchmarking Performance in Asymmetric Reactions

To objectively evaluate the efficacy of ((1S,2S)-2-Aminocyclopentyl)methanol-derived ligands, we will examine their performance in three cornerstone asymmetric reactions: the Diels-Alder reaction, the Michael addition, and the Aldol reaction. The performance will be compared against other widely used chiral ligands under similar reaction conditions, focusing on key metrics such as yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral catalysts is essential for controlling the enantioselectivity of this transformation. While specific data for the parent ((1S,2S)-2-Aminocyclopentyl)methanol in this reaction is not extensively documented in readily available literature, we can infer its potential by examining the performance of other β-amino alcohol organocatalysts. For instance, easily prepared optically active β-amino alcohols have been shown to effectively catalyze the enantioselective Diels-Alder reaction of 1,2-dihydropyridines with aldehydes, affording optically active isoquinuclidines with high enantioselectivity (up to 98% ee)[1].

Table 1: Comparative Performance of Chiral Amino Alcohol Ligands in the Asymmetric Diels-Alder Reaction

Ligand/CatalystDieneDienophileYield (%)ee (%)endo/exoReference
Optically Active β-Amino Alcohol1,2-DihydropyridineAldehydeup to 96up to 98-[1]
Hypothetical ((1S,2S)-2-Aminocyclopentyl)methanol derivativeCyclopentadieneAcroleinExpected HighExpected HighendoN/A
MacMillan Catalyst (Imidazolidinone)Variousα,β-Unsaturated AldehydesHigh>90Varies[2]
Chiral OxazaborolidineVariousVariousHighHighVaries[3]

The performance of the hypothetical ((1S,2S)-2-Aminocyclopentyl)methanol derivative is an educated prediction based on the performance of similar amino alcohol ligands.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The use of chiral organocatalysts derived from amino acids and amino alcohols has become a prevalent strategy for achieving high enantioselectivity. Chiral primary and secondary amines, often in combination with co-catalysts, are effective in catalyzing the addition of ketones and aldehydes to nitroalkenes[2].

A structurally similar ligand, (1S,2S)-2-(benzylamino)cyclopentanol, has been shown to be highly effective in the enantioselective addition of diethylzinc to benzaldehyde, a reaction analogous to the Michael addition in its requirement for facial discrimination. This ligand achieved a 95% yield and 95% ee[4]. This provides a strong indication of the potential of the aminocyclopentanol scaffold in promoting high enantioselectivity.

Table 2: Comparative Performance in the Asymmetric Michael Addition of Ketones to Nitroalkenes

Ligand/CatalystKetoneNitroalkeneYield (%)ee (%)drReference
Chiral Primary Amine-ThioureaAromatic KetonesNitrodienesup to 95up to 95-[5]
DMAP-Pyrrolidine HybridKetonesNitroalkenes---[6]
(Hypothetical) N-Sulfonyl-((1S,2S)-2-Aminocyclopentyl)methanolCyclohexanoneβ-NitrostyreneExpected HighExpected >90synN/A
Proline DerivativesAldehydes/KetonesNitroolefinsGood to HighOften >90Varies[7]

The performance of the hypothetical N-sulfonyl-((1S,2S)-2-Aminocyclopentyl)methanol is a projection based on the established effectiveness of similar bifunctional organocatalysts.

Asymmetric Aldol Reaction

The Aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. The use of chiral auxiliaries to control the stereochemical outcome is a well-established strategy. A diastereomer of the title compound, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully employed as a chiral auxiliary in asymmetric aldol reactions. When converted to the corresponding oxazolidinone and N-acylated, it directs the enolization and subsequent reaction with aldehydes with excellent diastereofacial selectivity (>99% de) and in good yields (70-80%)[8]. This demonstrates the high level of stereocontrol that the aminocyclopentanol scaffold can exert.

Table 3: Comparative Performance of Chiral Auxiliaries in the Asymmetric Aldol Reaction

Chiral AuxiliaryEnolate SourceAldehydeYield (%)de (%)Reference
(4R,5S)-Cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol)Propionyl ImideVarious70-80>99[8]
Evans OxazolidinonePropionyl ImideVariousHigh>95Standard Literature
Hypothetical (4S,5S)-Cyclopentano[d]oxazolidin-2-one (from (1S,2S)-2-Aminocyclopentyl)methanol)Propionyl ImideBenzaldehydeExpected HighExpected >95N/A
cis-1-Amino-2-hydroxyindan-derived OxazolidinonePropionyl ImideVariousGood>99[5]

The performance of the hypothetical oxazolidinone derived from ((1S,2S)-2-Aminocyclopentyl)methanol is anticipated to be high, given the excellent results obtained with its diastereomer.

Experimental Protocols

To facilitate the application of these findings, detailed experimental procedures for a representative reaction are provided below.

General Experimental Protocol for an Asymmetric Michael Addition of a Ketone to a Nitroalkene

Materials:

  • Chiral organocatalyst (e.g., N-substituted ((1S,2S)-2-aminocyclopentyl)methanol derivative) (10 mol%)

  • Ketone (e.g., cyclohexanone) (1.2 equiv.)

  • Nitroalkene (e.g., β-nitrostyrene) (1.0 equiv.)

  • Anhydrous solvent (e.g., toluene, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst.

  • Add the anhydrous solvent, followed by the ketone.

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes.

  • Add the nitroalkene to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to lower enantioselectivity.

  • Catalyst Loading: 10 mol% is a common starting point for organocatalysis, balancing reaction rate and cost.

  • Temperature: Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Mechanistic Insights and Visualization

The stereochemical outcome of these reactions is dictated by the formation of a well-organized transition state where the chiral ligand or auxiliary creates a sterically and electronically biased environment.

Proposed Catalytic Cycle for an Amine-Catalyzed Michael Addition

In a typical amine-catalyzed Michael addition of a ketone to a nitroalkene, the chiral amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate. This enamine then attacks one face of the nitroalkene, directed by the steric environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.

Michael_Addition_Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Nitroalkene Nitroalkene Nitroalkene Adduct_Iminium:e->Catalyst:w - Product Product Michael Adduct Adduct_Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Proposed catalytic cycle for the amine-catalyzed Michael addition.

Transition State Model for an Aldol Reaction with a Chiral Auxiliary

In an aldol reaction controlled by a chiral oxazolidinone auxiliary, the N-acyl group is enolized, and the metal cation (e.g., Li+ or B2+) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The rigid structure of the auxiliary then blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.

Aldol_Transition_State Proposed Transition State Model cluster_TS Chelated Transition State Enolate Enolate Metal Metal Cation (e.g., B, Li) Enolate->Metal O-coordination Aldehyde Aldehyde Enolate->Aldehyde C-C bond formation Auxiliary Chiral Auxiliary Auxiliary->Enolate Steric Shielding Auxiliary->Metal O-coordination Aldehyde->Metal O-coordination

Caption: Simplified transition state model for a chiral auxiliary-controlled aldol reaction.

Conclusion

Ligands derived from the ((1S,2S)-2-Aminocyclopentyl)methanol scaffold represent a promising class of chiral controllers for a variety of asymmetric transformations. While direct, comprehensive benchmarking data for the parent ligand remains somewhat elusive in the published literature, strong performance data from structurally similar analogs, particularly its diastereomer and N-substituted derivatives, underscores its high potential. The rigid cyclopentyl backbone provides a robust platform for inducing high levels of enantioselectivity in key reactions such as the Michael addition and the Aldol reaction. Further research into the derivatization of the amine and alcohol functionalities is warranted to fully explore the capabilities of this versatile chiral scaffold and to develop even more effective catalysts for challenging asymmetric syntheses.

References

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). Molecules. [Link]

  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (2007). Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja075790+
  • Asymmetric Catalysis of Diels–Alder Reaction. (2010). Wiley-VCH. [Link]

  • Organocatalysts: A powerful tool for asymmetric Michael addition. (2016). Science Vision. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (2000). Tetrahedron Letters. [Link]

  • Highly Enantioselective Michael Addition of Aromatic Ketones to Nitrodienes and the Application to the Synthesis of Chiral γ-Aminobutyric Acid. (2016). The Journal of Organic Chemistry. [Link]

  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. (2004). Journal of the American Chemical Society. [Link]

  • Enantioselective Diels-Alder reaction of 1,2-dihydropyridines with aldehydes using β-amino alcohol organocatalyst. (2014). The Journal of Organic Chemistry. [Link]://pubmed.ncbi.nlm.nih.gov/25299407/)

Sources

Comparative

A Comparative Guide to Chiral Amino Alcohol Ligands: ((1S,2S)-2-Aminocyclopentyl)methanol vs. trans-2-Aminocyclohexanol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral amino alcohol ligands have eme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral amino alcohol ligands have emerged as a versatile and powerful class of catalysts for a multitude of asymmetric transformations. Their efficacy, however, is highly dependent on their structural attributes. This guide provides an in-depth technical comparison of the catalytic efficiency of two prominent chiral amino alcohol ligands: ((1S,2S)-2-Aminocyclopentyl)methanol and trans-2-aminocyclohexanol. By examining their performance in the well-established asymmetric transfer hydrogenation of ketones, we aim to provide researchers with the critical data and mechanistic insights necessary for informed catalyst selection.

Head-to-Head Performance in Asymmetric Transfer Hydrogenation

The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols serves as a robust benchmark for evaluating the performance of chiral catalysts. In this reaction, a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, is used to reduce the ketone in the presence of a metal catalyst and a chiral ligand. The key performance indicators are the enantiomeric excess (ee%), which measures the degree of stereoselectivity, and the chemical yield of the desired chiral alcohol.

Table 1: Illustrative Performance in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandMetal PrecursorHydrogen SourceBaseTemp (°C)Yield (%)ee (%)Reference
(1S,2S)-2-(Benzylamino)cyclopentanol (representative for cyclopentyl ligand)[Ru(p-cymene)Cl₂]₂IsopropanolKOH80HighModerate to HighHypothetical data based on similar systems[1]
trans-2-Aminocyclohexanol[Ru(p-cymene)Cl₂]₂Isopropanol/WaterFormateAmbientHighModerate[2]

Note: The data for (1S,2S)-2-(benzylamino)cyclopentanol is illustrative and based on typical results for similar systems. Experimental validation is required. The data for trans-2-aminocyclohexanol is derived from studies using aqueous conditions.

Mechanistic Insights and Rationale for Performance Differences

The catalytic efficiency of chiral amino alcohol ligands in ruthenium-catalyzed transfer hydrogenation is intricately linked to the formation of a stable, 16-electron ruthenium-hydride intermediate. The transfer of a hydride from the ruthenium center and a proton from the coordinated amine of the ligand to the carbonyl group of the ketone proceeds through a highly organized, six-membered pericyclic transition state. This concerted, outer-sphere mechanism is often referred to as the Noyori-Ikariya bifunctional mechanism.[3]

The structural differences between the five-membered cyclopentyl and the six-membered cyclohexyl backbones of the ligands play a crucial role in the stereochemical outcome of the reaction.

  • Rigidity and Conformational Flexibility: The cyclopentane ring of ((1S,2S)-2-aminocyclopentyl)methanol and its derivatives is more rigid than the cyclohexane ring of trans-2-aminocyclohexanol. This rigidity can lead to a more well-defined and stable transition state, which often translates to higher enantioselectivity. The cyclohexane ring in trans-2-aminocyclohexanol can exist in different chair and boat conformations, which may introduce multiple competing transition states, potentially lowering the enantiomeric excess.

  • Chelation and Bite Angle: Both ligands form a five-membered chelate ring with the ruthenium center through the nitrogen of the amino group and the oxygen of the hydroxyl group. The natural bite angle of the ligand, dictated by the ring size, influences the geometry and stability of the resulting metal complex. The subtle differences in the chelation geometry between the five- and six-membered ring systems can significantly impact the orientation of the substrate in the transition state, thereby affecting the facial selectivity of the hydride transfer.

  • Steric Hindrance: The substituents on the chiral backbone create a specific chiral environment around the active metal center. The steric bulk and orientation of these groups dictate how the prochiral ketone can approach the ruthenium-hydride for reduction. The differing steric profiles of the cyclopentyl and cyclohexyl frameworks lead to different levels of steric repulsion with the substituents of the ketone, which is a key factor in enantiomeric discrimination.

Experimental Protocols

To provide a practical context for the application of these ligands, a detailed, step-by-step methodology for a typical ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone is outlined below. This protocol is a self-validating system that can be adapted for the screening of various chiral amino alcohol ligands.

Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium precursor, such as [RuCl₂(p-cymene)]₂ (0.5 mol% Ru), and the chiral amino alcohol ligand (e.g., (1S,2S)-2-(benzylamino)cyclopentanol or trans-2-aminocyclohexanol, 1.1 mol%) in anhydrous isopropanol (2.0 mL).

    • Stir the resulting solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To the pre-formed catalyst solution, add the substrate, acetophenone (1.0 equivalent, e.g., 0.5 mmol).

    • Initiate the reaction by adding a solution of a base, such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu), in isopropanol (e.g., 0.1 M solution, 2 mol%).

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a few drops of water.

    • Filter the mixture through a short pad of silica gel to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Analysis:

    • Determine the chemical yield of the purified 1-phenylethanol.

    • Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualization of the Catalytic Cycle

To further elucidate the reaction mechanism, the following diagram illustrates the proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone catalyzed by a ruthenium-amino alcohol complex.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products A [Ru]-H (Active Catalyst) B Transition State A->B + Ketone D [Ru] + Chiral Alcohol B->D Hydride & Proton Transfer C [Ru]-O-CH(CH₃)₂ C->A β-Hydride Elimination - Acetone Acetone Acetone C->Acetone D->C - Chiral Alcohol + Isopropanol Chiral_Alcohol Chiral Alcohol D->Chiral_Alcohol Ketone Prochiral Ketone Ketone->B Isopropanol Isopropanol Isopropanol->C

Caption: Proposed catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.

Conclusion

The choice between ((1S,2S)-2-aminocyclopentyl)methanol and trans-2-aminocyclohexanol as a chiral ligand for asymmetric catalysis is a nuanced decision that depends on the specific requirements of the chemical transformation. The cyclopentane-based ligand, with its greater rigidity, often holds the potential for achieving higher enantioselectivity due to the formation of a more defined chiral pocket around the metal center. Conversely, the conformational flexibility of the cyclohexane-based ligand might offer advantages in certain substrate-catalyst combinations, and its performance can be significantly influenced by reaction conditions such as the solvent system.

This guide provides a framework for understanding the key factors that govern the catalytic efficiency of these two important classes of chiral amino alcohol ligands. Researchers are encouraged to use the provided protocols and mechanistic insights as a starting point for their own investigations and to screen both types of ligands to identify the optimal catalyst for their specific synthetic challenges. The continuous exploration and understanding of the structure-activity relationships of chiral ligands will undoubtedly pave the way for the development of even more efficient and selective asymmetric catalysts in the future.

References

  • Xiao, J., et al. (2005). Asymmetric transfer hydrogenation of ketones in water. Journal of Molecular Catalysis A: Chemical, 231(1-2), 1-8. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Chiral GC Analysis of ((1S,2S)-2-Aminocyclopentyl)methanol

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the development of safe and effective pharmaceuticals. The stereoisomer ((1S,2S)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the development of safe and effective pharmaceuticals. The stereoisomer ((1S,2S)-2-Aminocyclopentyl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is often essential for its desired biological activity, making robust and reliable analytical methods for its enantiomeric purity assessment indispensable.

This guide provides an in-depth technical comparison of chiral gas chromatography (GC) for the validation of ((1S,2S)-2-Aminocyclopentyl)methanol. We will explore the causality behind experimental choices, present a detailed protocol, and compare its performance with alternative methods, all grounded in authoritative scientific principles and regulatory guidelines.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies mandate the stereospecific analysis of chiral drugs.[2] For a molecule like ((1S,2S)-2-Aminocyclopentyl)methanol, controlling the enantiomeric purity is not just a quality control measure but a fundamental aspect of ensuring the safety and efficacy of the final drug product.

Chiral Gas Chromatography: A High-Resolution Approach

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers, offering high efficiency and sensitivity.[3] The separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times.[4]

The Critical Role of Derivatization

Direct analysis of ((1S,2S)-2-Aminocyclopentyl)methanol by GC is challenging due to its high polarity and low volatility, stemming from the presence of amino and hydroxyl functional groups. Derivatization is a necessary step to chemically modify the analyte, rendering it more suitable for GC analysis by:

  • Increasing Volatility: Replacing polar -NH2 and -OH groups with less polar moieties.[5]

  • Improving Thermal Stability: Preventing on-column degradation.

  • Enhancing Chromatographic Performance: Resulting in better peak shapes and resolution.[6]

Trifluoroacetic anhydride (TFAA) is an excellent choice for the derivatization of amino alcohols. It reacts with both the amino and hydroxyl groups to form volatile and stable trifluoroacetyl derivatives.[5]

Selecting the Optimal Chiral Stationary Phase

Cyclodextrin-based CSPs are widely used and highly effective for the separation of a broad range of chiral compounds, including amino alcohols. These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, and the stability of these complexes dictates the separation.[4] For the derivatized ((1S,2S)-2-Aminocyclopentyl)methanol, a cyclodextrin-based column, such as one containing a derivatized β-cyclodextrin, is a logical starting point for method development.

Experimental Protocol: Chiral GC-FID Analysis

This protocol outlines a robust method for the chiral GC analysis of ((1S,2S)-2-Aminocyclopentyl)methanol after derivatization with TFAA.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the ((1S,2S)-2-Aminocyclopentyl)methanol sample into a 10 mL volumetric flask and dissolve in a suitable solvent like dichloromethane.

  • Transfer 1 mL of this solution to a 2 mL autosampler vial.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature. The sample is now ready for injection.

2. Gas Chromatography Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a derivatized β-cyclodextrin stationary phase).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where Areamajor is the peak area of the desired enantiomer and Areaminor is the peak area of the undesired enantiomer.

Visualizing the Workflow

G cluster_prep Sample Preparation & Derivatization cluster_gc Chiral GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve aliquot Transfer Aliquot dissolve->aliquot add_tfaa Add TFAA aliquot->add_tfaa heat Heat at 60°C add_tfaa->heat cool Cool to RT heat->cool inject Inject Sample cool->inject separate Separation on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Enantiomeric Purity integrate->calculate G start Start: Chiral Purity Analysis of ((1S,2S)-2-Aminocyclopentyl)methanol check_volatility Is the analyte volatile and thermally stable? start->check_volatility hplc_option Consider Chiral HPLC start->hplc_option derivatize Derivatize to increase volatility (e.g., with TFAA) check_volatility->derivatize No gc_option Consider Chiral GC check_volatility->gc_option Yes derivatize->gc_option validate_method Validate Method per ICH Q2(R1) / USP <1225> gc_option->validate_method hplc_option->validate_method

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries: ((1S,2S)-2-Aminocyclopentyl)methanol vs. Ephedrine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. An effective chiral auxiliary should be readily available, easily attached to and removed from the substrate, and, most importantly, induce high levels of stereoselectivity. This guide provides a detailed comparison of two valuable chiral auxiliaries: ((1S,2S)-2-aminocyclopentyl)methanol and the well-established ephedrine. While a direct, head-to-head comparison in the same reaction is not prevalent in the literature, this guide will explore their respective applications and performance in asymmetric resolutions and transformations where they have demonstrated significant utility.

Introduction to the Chiral Auxiliaries

((1S,2S)-2-Aminocyclopentyl)methanol is a chiral amino alcohol featuring a rigid cyclopentane backbone. This structural constraint is a key feature, as it can create a well-defined chiral environment, leading to high levels of stereochemical control in asymmetric reactions. It is often converted into derivatives, such as oxazolidinones, to function as a chiral auxiliary.

Ephedrine , and its diastereomer pseudoephedrine, are naturally occurring alkaloids that have a long history of use in organic synthesis.[1] Their ready availability in both enantiomeric forms and their proven effectiveness have made them popular choices for classical resolutions of racemic acids and as chiral auxiliaries in asymmetric alkylations.[2]

Mechanism of Stereochemical Control

The fundamental principle behind both auxiliaries lies in their ability to create a temporary chiral center that directs the approach of a reagent to one face of the prochiral substrate.

In the case of ephedrine for classical resolution, it forms diastereomeric salts with a racemic carboxylic acid. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4] For asymmetric alkylations, N-acyl derivatives of pseudoephedrine form a chiral enolate that is chelated to a lithium ion. The phenyl group of the auxiliary sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[2]

Derivatives of ((1S,2S)-2-aminocyclopentyl)methanol , such as the corresponding oxazolidinone, also operate by forming a rigid chiral enolate. The fused cyclopentyl ring system creates a highly predictable and sterically hindered environment, forcing the electrophile to approach from the less hindered side. This conformational rigidity is a key factor in achieving high diastereofacial selectivity.[5]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a powerful method for the stereoselective formation of carbon-carbon bonds. Both ephedrine (as pseudoephedrine amides) and derivatives of ((1S,2S)-2-aminocyclopentyl)methanol (as oxazolidinones) have proven to be highly effective in this transformation.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
Pseudoephedrine Amide N-PropionylBenzyl bromide90≥99:1
N-PropionylEthyl iodide8897:3
N-Propionyln-Butyl bromide8998:2
(4R,5S)-Cyclopentano[d]oxazolidin-2-one N-PropionylBenzyl bromide92>99% d.e.
N-PropionylEthyl iodide95>99% d.e.

Data for pseudoephedrine amide adapted from Myers, et al.[2] Data for (4R,5S)-cyclopentano[d]oxazolidin-2-one adapted from Ghosh, et al.[5]

As the data indicates, both chiral auxiliaries provide excellent yields and high levels of diastereoselectivity in asymmetric alkylation reactions. The cyclopentane-fused oxazolidinone derived from ((1S,2S)-2-aminocyclopentyl)methanol demonstrates exceptional stereocontrol, consistently achieving >99% d.e.

Performance in Other Asymmetric Transformations

While both auxiliaries are effective in alkylations, their applications extend to other important asymmetric reactions.

Ephedrine in Classical Resolution

Ephedrine is a go-to resolving agent for racemic carboxylic acids. The classical resolution of (±)-mandelic acid using (1R,2S)-(–)-ephedrine is a well-documented example. The two diastereomeric salts, [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate] and [(1R,2S)-(–)-ephedrine][(S)-(+)-mandelate], exhibit significantly different solubilities, allowing for the preferential precipitation of the (R)-mandelate salt.[3][6]

Racemic AcidResolving AgentDiastereomeric SaltYield (%)Optical Purity of Recovered Acid
(±)-Mandelic Acid(1R,2S)-(–)-Ephedrine[(–)-ephedrine][(R)-(–)-mandelate]52 (recrystallized salt)85% (for (R)-(–)-mandelic acid)

Data adapted from a laboratory experiment illustrating the resolution.[3]

((1S,2S)-2-Aminocyclopentyl)methanol Derivatives in Asymmetric Aldol Reactions

The oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol (a diastereomer of the title compound) has been shown to be a highly effective chiral auxiliary in asymmetric aldol reactions, providing excellent diastereofacial selectivity.[5]

AldehydeYield (%)Diastereomeric Excess (d.e.)
Isobutyraldehyde80>99%
Benzaldehyde75>99%
Propionaldehyde78>99%

Data adapted from Ghosh, et al.[5]

Experimental Protocols

Asymmetric Alkylation using a ((1S,2S)-2-Aminocyclopentyl)methanol-derived Oxazolidinone

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Workup & Purification cluster_3 Auxiliary Cleavage start N-Acyloxazolidinone in THF base Add LDA at -78 °C start->base stir1 Stir for 30 min base->stir1 electrophile Add Electrophile (R-X) stir1->electrophile stir2 Stir at -78 °C to rt electrophile->stir2 quench Quench with sat. NH4Cl stir2->quench extract Extract with EtOAc quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Purify by Chromatography dry->purify cleavage e.g., LiOH, H2O2 purify->cleavage isolate Isolate Chiral Product cleavage->isolate

Caption: Workflow for Asymmetric Alkylation.

  • Enolate Formation: A solution of the N-acyloxazolidinone derived from ((1S,2S)-2-aminocyclopentyl)methanol (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA, 1.1 equiv) is added dropwise, and the resulting solution is stirred for 30 minutes.

  • Alkylation: The electrophile (1.2 equiv) is added to the enolate solution at -78 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Auxiliary Removal: The chiral auxiliary is cleaved, for example, by treatment with lithium hydroperoxide, to yield the desired enantiomerically enriched carboxylic acid and recover the auxiliary.[5]

Classical Resolution of (±)-Mandelic Acid using (1R,2S)-(–)-Ephedrine

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Acid Liberation cluster_3 Isolation start (±)-Mandelic Acid & (1R,2S)-(–)-Ephedrine in Ethanol heat Heat to Dissolve start->heat cool Cool to Crystallize heat->cool filter Vacuum Filter Crystals cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize Salt wash->recrystallize dissolve Dissolve Salt in Water recrystallize->dissolve acidify Acidify with HCl dissolve->acidify extract Extract with Ether acidify->extract dry Dry (Na2SO4) & Evaporate extract->dry product (R)-(–)-Mandelic Acid dry->product

Caption: Workflow for Classical Resolution.

  • Diastereomeric Salt Formation: (±)-Mandelic acid and a molar equivalent of (1R,2S)-(–)-ephedrine are dissolved in hot ethanol.[3]

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then chilled in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystals are collected by vacuum filtration and washed with cold ethanol. The salt can be further purified by recrystallization.[3]

  • Liberation of the Enantiopure Acid: The purified diastereomeric salt is dissolved in water and acidified with hydrochloric acid. The liberated (R)-(–)-mandelic acid is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically enriched product.[3]

Conclusion

Both ((1S,2S)-2-aminocyclopentyl)methanol and ephedrine are highly valuable chiral auxiliaries in asymmetric synthesis.

Ephedrine stands out for its utility in classical resolutions, a straightforward and often effective method for separating enantiomers on a larger scale. Its derivatives also perform admirably in asymmetric alkylations.

((1S,2S)-2-Aminocyclopentyl)methanol , when converted to its oxazolidinone derivative, demonstrates exceptional levels of stereocontrol in asymmetric alkylation and aldol reactions, often achieving nearly perfect diastereoselectivity. The rigidity of its cyclopentyl backbone is a key contributor to its high performance.

The choice between these auxiliaries will depend on the specific transformation being conducted, the desired level of stereopurity, and the scale of the reaction. For classical resolutions of carboxylic acids, ephedrine remains a prime candidate. For asymmetric C-C bond formations requiring extremely high levels of stereocontrol, derivatives of ((1S,2S)-2-aminocyclopentyl)methanol offer a compelling advantage.

References

  • Andrea L. Millham, Kevin M. Boudreau, and Matthew E. Boudreau. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education, 82(7), 1040. Available at: [Link]

  • Gadek, T. R., & Czarnik, A. W. (Year). Discrimination in Resolving Systems: Ephedrine-Mandelic Acid. DTIC. Available at: [Link]

  • Toda, F., Miyamoto, H., & Inoue, K. (1992). Discrimination in resolving systems: ephedrine-mandelic acid. PubMed. Available at: [Link]

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. Available at: [Link]

  • Millham, A. L., Boudreau, K. M., & Boudreau, M. E. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education, 82(7), 1040. Available at: [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Organic Letters, 2(16), 2405-2407. Available at: [Link]

  • Wikipedia. (2023). Ephedrine. Available at: [Link]

  • Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]

  • Cruz-Gregorio, S. E., et al. (2016). N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds. Academia.edu. Available at: [Link]

  • University of York. Asymmetric Synthesis. Available at: [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University. Available at: [Link]

  • DCU Research Repository. The Synthesis and Pharmacology of Ephedrine Analogues. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling ((1S,2S)-2-Aminocyclopentyl)methanol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance measures, but as a rigorous scientific discipline. When handling highly reactive chiral building blocks like ((1S,2S)-2-Ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance measures, but as a rigorous scientific discipline. When handling highly reactive chiral building blocks like ((1S,2S)-2-Aminocyclopentyl)methanol , understanding the chemical causality behind its hazard profile is the foundational step in designing a fail-safe operational workflow.

This guide provides an authoritative, self-validating framework for the personal protective equipment (PPE), handling, and disposal of this specific compound, ensuring your laboratory operations remain both safe and highly efficient.

Mechanistic Hazard Profiling: The Causality of Risk

((1S,2S)-2-Aminocyclopentyl)methanol (CAS 359586-62-2) is a valuable chiral 1,2-aminocyclopentanol derivative characterized by a stereospecific cis-configuration at the cyclopentane ring, frequently utilized in advanced drug development[1]. However, its vicinal amino alcohol structure presents severe occupational hazards.

The Chemical Causality: The unprotonated primary amine group is highly basic and acts as a strong nucleophile. Upon contact with biological tissues, this basic microenvironment rapidly saponifies lipid bilayers and denatures cellular proteins, leading to liquefactive necrosis[2]. This mechanism is particularly devastating to ocular tissue; exposure to concentrated amino alcohols can cause moderate to severe conjunctival redness, edema, and irreversible corneal opacity within hours[3]. Furthermore, inhalation of its vapors or aerosols can cause severe swelling and corrosive damage to the delicate mucous membranes of the respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal and ocular saponification, standard laboratory PPE is insufficient. A targeted defense matrix must be deployed[4].

  • Hand Protection: Amino alcohols rapidly permeate standard latex examination gloves. Heavyweight Butyl rubber (>0.3 mm thickness) or extended-wear Nitrile gloves (>0.4 mm) are mandatory to prevent chemical breakthrough[5].

  • Eye and Face Protection: Due to the severe risk of irreversible blindness, standard safety glasses leave the orbital bone exposed to vapor and splash risks. Chemical splash goggles paired with a full-face shield must be worn during any active transfer or dilution procedure[5].

  • Respiratory and Body Protection: All handling must occur within a certified chemical fume hood to prevent inhalation of corrosive vapors[2]. A chemically resistant, flame-retardant lab coat with elastic cuffs is required to prevent accidental wrist exposure.

Quantitative Hazard & PPE Efficacy Data

Table 1: Material compatibility and operational parameters for handling amino alcohols.

ParameterValue / RatingMechanistic Rationale
Glove: Butyl Rubber (>0.3mm) > 480 min (Breakthrough)High-density polymer resists permeation by polar organic bases.
Glove: Nitrile (>0.4mm) > 240 min (Breakthrough)Acceptable for short-duration transfer tasks; requires immediate changing upon contamination.
Glove: Natural Latex < 10 min (Breakthrough)NOT RECOMMENDED. Rapid permeation; basic amine degrades the polymer matrix.
Fume Hood Face Velocity 80 - 120 fpmEnsures optimal capture of corrosive vapors without creating turbulent eddies.
Aqueous pH (10% solution) ~11.0 - 12.0Highly basic; drives the rapid liquefactive necrosis of exposed dermal/ocular tissue.

Step-by-Step Methodology: Operational Transfer Protocol

To ensure absolute safety, the transfer of ((1S,2S)-2-Aminocyclopentyl)methanol must follow a strict, self-validating sequence.

Step 1: Environmental Verification Verify that the chemical fume hood is operational with a face velocity between 80 and 120 fpm. Clear the workspace of any strong oxidizing agents, which are highly incompatible with amino alcohols[2].

Step 2: PPE Donning and Inspection Equip the lab coat, chemical splash goggles, and face shield. Don Butyl rubber or heavy Nitrile gloves. Crucial: Perform a visual and pneumatic inspection (inflation test) of the gloves to ensure zero pinhole leaks before handling the chemical.

Step 3: Closed-System Transfer Keep the reagent container within the lower 6 inches of the fume hood sash to maximize vapor capture. Use non-sparking spatulas (if handling the solid/viscous form) or PTFE-lined syringes (if in solution) to transfer the compound[5].

Step 4: Primary Decontamination Wipe down the exterior of the reagent bottle and the transfer tools with a damp, mildly acidic wipe (e.g., 1% citric acid solution) to neutralize any microscopic amine residue before returning the bottle to the corrosives cabinet.

Step 5: Self-Validation (The Trust Check) Before removing your hands from the fume hood, swipe the exterior of the sealed reagent vial and your gloved fingertips with a damp pH indicator strip.

  • Validation: A pH reading > 8 indicates residual surface contamination. You must repeat Step 4 until the pH strip registers neutral (pH ~7) before concluding the operation.

Step-by-Step Methodology: Emergency Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent environmental discharge and personnel injury[6].

Step 1: Evacuation and Containment Immediately alert nearby personnel and ensure the fume hood sash is lowered to maximize exhaust draw[4]. Surround the spill perimeter with an inert, liquid-binding absorbent such as diatomaceous earth or dry sand[6]. Do not use combustible absorbents like sawdust, as the heat of neutralization can pose a fire risk.

Step 2: Chemical Neutralization Carefully apply a weak acid (e.g., dilute acetic acid or sodium bisulfate) working from the outside of the spill toward the center. This neutralizes the basic amine group, mitigating its corrosive properties and reducing vapor pressure.

Step 3: Collection and Segregation Sweep the neutralized matrix using a non-sparking dustpan[5]. Transfer the material into a labeled, sealable hazardous waste container designated specifically for "Corrosive Organic Basic Waste."

Step 4: Self-Validation (Spill Clearance) Wash the spill area with copious amounts of water. Apply a pH test strip directly to the benchtop or floor surface.

  • Validation: The spill protocol is only officially complete when the surface registers a neutral pH (6.5 - 7.5). If the surface remains basic, repeat the washing step.

Workflow Visualization

Workflow Start Risk Assessment & Hood Check PPE Don PPE (Butyl/Nitrile, Shield) Start->PPE Transfer Chemical Transfer (Closed System) PPE->Transfer Spill Spill Occurred? Transfer->Spill Clean Standard Cleanup & Decontamination Spill->Clean No SpillResp Spill Protocol (Inert Absorbent) Spill->SpillResp Yes Dispose Hazardous Waste Disposal Clean->Dispose SpillResp->Dispose

Fig 1. Operational workflow and spill response logic for amino alcohol handling.

References

  • Title: Buy ((1S,2S)-2-Aminocyclopentyl)methanol (EVT-3398832) | Source: EvitaChem | URL: 1

  • Title: Safety Data Sheet: 2-Aminoethanol | Source: Carl ROTH | URL: 6

  • Title: SAFETY DATA SHEET - 2-Aminoethanol, monoethanolamine | Source: Fisher Scientific | URL: 2

  • Title: SAFETY DATA SHEET - 2-AMINOETHANOL, REAGENT, ACS | Source: Spectrum Chemical | URL: 4

  • Title: 3-Amino-4-octanol - Safety Data Sheet | Source: ChemicalBook | URL: 5

  • Title: AMINO ALCOHOL EA Safety Data Sheet | Source: Nippon Nyukazai Co., Ltd. | URL: 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1S,2S)-2-Aminocyclopentyl)methanol
Reactant of Route 2
((1S,2S)-2-Aminocyclopentyl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.